molecular formula C4H6Cl2N2S B1346905 2-Amino-4-(chloromethyl)thiazole hydrochloride CAS No. 59608-97-8

2-Amino-4-(chloromethyl)thiazole hydrochloride

Cat. No.: B1346905
CAS No.: 59608-97-8
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
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Description

2-Amino-4-(chloromethyl)thiazole hydrochloride is a useful research compound. Its molecular formula is C4H6Cl2N2S and its molecular weight is 185.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56821. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-1,3-thiazol-2-amine;hydrochloride
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InChI

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMAKJOWVEDTHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
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Related CAS

59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID0069339
Record name 2-Thiazolamine, 4-(chloromethyl)-, monohydrochloride
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Molecular Weight

185.07 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60090-58-6, 59608-97-8
Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:?)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 2-Thiazolamine, 4-(chloromethyl)-, hydrochloride (1:1)
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Record name 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug development. Its reactive chloromethyl group and the inherent biological significance of the 2-aminothiazole scaffold make it a valuable intermediate for the synthesis of a wide array of pharmaceutical compounds, including but not limited to antibacterial, antifungal, and anticancer agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering essential data and experimental insights for researchers and developers in the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for understanding the compound's behavior in various experimental and manufacturing settings.

PropertyValueReference(s)
Chemical Formula C₄H₅ClN₂S·HCl[1][2]
Molecular Weight 185.07 g/mol [1][2]
Appearance White to off-white solid[3][4]
Melting Point 141-143 °C[4]
Solubility Soluble in water, alcohols, and diethyl ether.[5] Specific quantitative data is not readily available in the literature. For related 2-aminothiazole compounds, solubility is noted to be pH-dependent.[6]
pKa Specific pKa data for this compound is not available in the cited literature. However, studies on related 5-substituted 2-aminothiazoles indicate that protonation occurs at the endocyclic nitrogen atom.[7]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C.[4]

Synthesis

The primary synthetic route to 2-Amino-4-(chloromethyl)thiazole and its hydrochloride salt is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative.[8][9][10]

A plausible synthetic workflow for this compound is outlined below.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product A 1,3-Dichloroacetone C Hantzsch Thiazole Synthesis (Condensation Reaction) A->C α-haloketone B Thiourea B->C Thioamide D 2-Amino-4-(chloromethyl)thiazole C->D Cyclization & Dehydration E This compound D->E Protonation with HCl

A diagram illustrating the Hantzsch synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its successful application in research and development.

Synthesis via Hantzsch Thiazole Synthesis

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.[8][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To the stirred solution, add an equimolar amount of 1,3-dichloroacetone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Free Base: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free base, 2-Amino-4-(chloromethyl)thiazole.

  • Purification of the Free Base: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

  • Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a non-polar solvent (e.g., cold diethyl ether), and dry in a vacuum desiccator to yield this compound.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid.

  • Sample Preparation: Finely powder a small amount of the dried this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Assessment (Qualitative)

A general protocol for assessing the qualitative solubility of the compound in various solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Procedure: To approximately 1 mg of this compound in a small test tube, add the selected solvent dropwise (up to 1 mL), vortexing after each addition.

  • Observation: Observe and record whether the compound dissolves completely. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods.[11][12]

G Forced Degradation Workflow cluster_sample Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A 2-Amino-4-(chloromethyl)thiazole hydrochloride Solution B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis light) A->F G Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Determination of Degradation Pathways G->I

A conceptual workflow for forced degradation studies.

A general protocol for a forced degradation study is as follows:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

    • Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat if necessary.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid sample and a solution of the sample to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Evaluation: Analyze the chromatograms to identify and quantify any degradation products formed. This information helps in elucidating the degradation pathways and the intrinsic stability of the compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic proton on the thiazole ring, the protons of the chloromethyl group, and the protons of the amino group. The chemical shifts would be influenced by the electron-withdrawing effects of the substituents and the thiazole ring itself.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiazole ring and the chloromethyl group.[19][20]

  • FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group, C=N and C=C stretching of the thiazole ring, and the C-Cl stretching of the chloromethyl group.[14][17][18][21]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, 2-Amino-4-(chloromethyl)thiazole, and fragmentation patterns characteristic of the thiazole ring and the loss of the chloromethyl group.[16][22][23]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of numerous biologically active compounds. A thorough understanding of its physicochemical properties, synthetic routes, and stability is paramount for its effective utilization in drug discovery and development. This technical guide consolidates the available information and provides generalized experimental protocols to aid researchers in their work with this versatile compound. Further detailed experimental studies are warranted to fully quantify properties such as solubility and pKa, and to perform a comprehensive forced degradation analysis.

References

Navigating the Spectroscopic Landscape of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 2-Amino-4-(chloromethyl)thiazole hydrochloride (CAS 59608-97-8). Aimed at researchers, scientists, and professionals in drug development, this document provides predicted ¹H and ¹³C NMR data, a standardized experimental protocol for data acquisition, and a logical visualization of the spectral assignments. This information is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally verified public data for this compound, the following tables present predicted chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, including various 2-aminothiazole derivatives. The data is presented to guide researchers in their spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-H~7.0-7.3Singlet1H
-CH₂Cl~4.7-5.0Singlet2H
-NH₂~7.5-8.0Broad Singlet2H
HClVariable, broadSinglet1H
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (C2)~168-172
C-S (C5)~110-115
C-CH₂Cl (C4)~150-155
-CH₂Cl~40-45

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this compound, based on standard laboratory practices for similar compounds.[1]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like those of the amine group.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although modern spectrometers can reference the residual solvent peak.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Utilize a nuclear magnetic resonance spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • Tune and shim the probe to the specific sample to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the chemical structure of this compound and the logical assignment of the predicted ¹H and ¹³C NMR chemical shifts to the respective nuclei.

G cluster_0 This compound cluster_1 Predicted 1H NMR Assignments cluster_2 Predicted 13C NMR Assignments mol mol H5 Thiazole-H: ~7.0-7.3 ppm CH2Cl_H -CH₂Cl: ~4.7-5.0 ppm NH2_H -NH₂: ~7.5-8.0 ppm C2 C2: ~168-172 ppm C5 C5: ~110-115 ppm C4 C4: ~150-155 ppm CH2Cl_C -CH₂Cl: ~40-45 ppm

References

Interpreting the mass spectrum of 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrum of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed interpretation of the expected mass spectrum of this compound. The information presented is based on the chemical structure of the compound and established fragmentation patterns of related aminothiazole and chlorinated organic molecules. As no publicly available experimental mass spectrum for this specific compound was identified, this guide serves as a predictive analysis to aid researchers in spectral interpretation.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₄H₅ClN₂S·HCl.[1] The free base has a molecular weight of approximately 148.6 g/mol , while the hydrochloride salt has a molecular weight of 185.07 g/mol .[1] Its structure, featuring a reactive chloromethyl group and a nucleophilic amino group on a thiazole core, makes it a versatile building block in the synthesis of pharmaceuticals.[2]

Hypothetical Mass Spectrum Analysis

The mass spectrum of 2-Amino-4-(chloromethyl)thiazole would typically be acquired after removing the hydrochloride salt, analyzing the free base. Using a hard ionization technique like Electron Ionization (EI), the molecule is expected to undergo significant fragmentation. The most likely fragmentation pathways involve the loss of the chlorine atom, cleavage of the chloromethyl group, and subsequent ruptures of the thiazole ring.

Data Presentation: Predicted Mass Fragments

The following table summarizes the plausible major fragments for 2-Amino-4-(chloromethyl)thiazole, their calculated mass-to-charge ratios (m/z), and their proposed structures. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak for any chlorine-containing fragment, with an intensity ratio of approximately 3:1 (³⁵Cl:³⁷Cl).

Proposed Fragment Ion Chemical Formula m/z (Nominal) Isotopic Peak (m/z) Fragmentation Pathway
[M]⁺• (Molecular Ion) [C₄H₅ClN₂S]⁺•148150Initial ionization of the free base.
[M - Cl]⁺ [C₄H₅N₂S]⁺113-Loss of a chlorine radical from the molecular ion.
[M - CH₂Cl]⁺ [C₃H₃N₂S]⁺99-Loss of a chloromethyl radical via alpha-cleavage.
[C₃H₄NS]⁺ [C₃H₄NS]⁺86-Loss of hydrogen cyanide (HCN) from the [M - Cl]⁺ fragment.
[CH₂Cl]⁺ [CH₂Cl]⁺4951Cleavage of the C-C bond between the thiazole ring and the chloromethyl group.
[C₂H₃S]⁺ [C₂H₃S]⁺59-Ring cleavage of the [M - Cl]⁺ fragment with loss of H₂CN₂.

Experimental Protocols

A detailed methodology for acquiring the mass spectrum of this compound is provided below. This protocol is based on standard procedures for the analysis of small, solid organic compounds.

Objective: To obtain a high-resolution mass spectrum of 2-Amino-4-(chloromethyl)thiazole for structural confirmation and fragmentation analysis.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Chromatographic Separation (Optional but Recommended):

    • LC System: Agilent 1260 Infinity II or equivalent.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350°C.

    • Mass Range: Scan from m/z 50 to 300.

    • Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and tandem MS (MS/MS) mode to elicit fragmentation. For MS/MS, the protonated molecular ion ([M+H]⁺ at m/z 149) would be selected as the precursor ion.

  • Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate or a commercially available ESI tuning mix) prior to analysis to ensure high mass accuracy. An internal calibrant or "lock mass" can be used during the run to correct for any drift.[3]

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.

G Figure 1: Proposed Mass Spectrometry Fragmentation Pathway M [C₄H₅ClN₂S]⁺• m/z = 148/150 (Molecular Ion) F1 [C₄H₅N₂S]⁺ m/z = 113 M->F1 - Cl• F2 [C₃H₃N₂S]⁺ m/z = 99 M->F2 - •CH₂Cl F4 [CH₂Cl]⁺ m/z = 49/51 M->F4 Cleavage F3 [C₃H₄NS]⁺ m/z = 86 F1->F3 - HCN

Caption: A diagram illustrating the primary fragmentation steps for the molecular ion of 2-Amino-4-(chloromethyl)thiazole.

G Figure 2: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve sample in Methanol/Water dilute Dilute to 1-10 µg/mL dissolve->dilute lc LC Separation (C18 Column) dilute->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Analysis (Q-TOF or Orbitrap) esi->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms process Process Spectra msms->process interpret Interpret Fragmentation process->interpret

References

Navigating the Challenges of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of the key synthetic intermediate, 2-Amino-4-(chloromethyl)thiazole hydrochloride. This document addresses the critical need for a deeper understanding of this compound's behavior in common laboratory solvents, providing a foundation for its effective use in pharmaceutical research and development.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide furnishes a robust framework based on the known properties of structurally similar compounds and established scientific principles. It offers predicted solubility characteristics and outlines detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.

Predicted Solubility Profile

This compound, as a hydrochloride salt of an amine, is anticipated to exhibit favorable solubility in polar protic solvents. The solubility is largely influenced by the polarity of the solvent and its ability to interact with the ionic nature of the compound. The presence of the thiazole ring and the chloromethyl group also contributes to its overall solubility characteristics.

Based on general principles of solubility for heterocyclic amines and their salts, the following qualitative solubility profile in common laboratory solvents is predicted.[1][2]

SolventPredicted SolubilityRationale
WaterSolubleAs a hydrochloride salt, it is expected to readily dissolve in water due to ion-dipole interactions. The parent 2-aminothiazole is also soluble in water.[2][3]
MethanolSolubleThe high polarity and hydrogen bonding capacity of methanol should facilitate the dissolution of the hydrochloride salt.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the ionic compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds, including salts.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is aprotic and a weaker hydrogen bond acceptor, which may limit its ability to dissolve the ionic solid.
Dichloromethane (DCM)Insoluble to Sparingly SolubleAs a nonpolar aprotic solvent, DCM is unlikely to effectively solvate the ionic hydrochloride salt.
Ethyl AcetateInsoluble to Sparingly SolubleThe moderate polarity and aprotic nature of ethyl acetate suggest poor solubility for an ionic compound.
AcetoneSparingly SolubleAcetone has intermediate polarity and may show some limited capacity to dissolve the compound.

It is imperative for researchers to experimentally verify these predicted solubilities using standardized methods.

Stability Considerations and Predicted Degradation Pathway

The stability of this compound is a critical factor in its handling, storage, and application in synthesis. The primary points of instability are the reactive chloromethyl group and the 2-aminothiazole ring itself.[4]

The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis.[5] In the presence of water or other nucleophiles, the chlorine atom can be displaced to form the corresponding hydroxymethyl derivative. This reaction can be accelerated by basic conditions. The 2-aminothiazole ring can also undergo degradation under harsh conditions, such as strong acid or base, high temperatures, or in the presence of strong oxidizing agents.[6][7]

A predicted degradation pathway, primarily initiated by hydrolysis of the chloromethyl group, is illustrated below.

G Predicted Degradation Pathway of this compound A 2-Amino-4-(chloromethyl)thiazole Hydrochloride B 2-Amino-4-(hydroxymethyl)thiazole A->B Hydrolysis (H2O) C Further Degradation Products (e.g., ring opening, polymerization) B->C Harsh Conditions (e.g., strong acid/base, heat)

Caption: Predicted degradation pathway of this compound.

Experimental Protocols

To empower researchers to obtain precise data, this guide provides detailed, standardized experimental protocols for determining solubility and assessing stability.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm).[9]

  • Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9] Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the undissolved solid from the supernatant by centrifugation or filtration. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in units such as mg/mL or mol/L.

  • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12][13][14] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[11][13]

Objective: To investigate the stability of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of the compound in the chosen stress medium.

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

  • Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

  • A control sample, protected from the stress condition, should be analyzed concurrently.

Stress Conditions:

  • Acidic Hydrolysis:

    • Medium: 0.1 N to 1 N Hydrochloric Acid (HCl)

    • Temperature: Room temperature or elevated (e.g., 40-80 °C)

    • Procedure: Dissolve the compound in the acidic solution and monitor over time.

  • Basic Hydrolysis:

    • Medium: 0.1 N to 1 N Sodium Hydroxide (NaOH)

    • Temperature: Room temperature or elevated (e.g., 40-80 °C)

    • Procedure: Dissolve the compound in the basic solution and monitor over time.

  • Oxidative Degradation:

    • Medium: 3-30% Hydrogen Peroxide (H₂O₂)

    • Temperature: Room temperature

    • Procedure: Dissolve the compound in a solution of hydrogen peroxide and monitor over time.

  • Thermal Degradation:

    • Condition: Dry heat (e.g., 60-80 °C) or in solution at a high temperature.

    • Procedure: Expose the solid compound or a solution to elevated temperatures and monitor for degradation.

  • Photostability:

    • Condition: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • Procedure: Expose the solid compound and solutions to a calibrated light source. A dark control should be run in parallel.

Workflow for Solubility and Stability Assessment

The following diagram outlines the logical workflow for a comprehensive evaluation of the solubility and stability of this compound.

G Experimental Workflow for Solubility and Stability Assessment cluster_0 Solubility Determination cluster_1 Stability Assessment (Forced Degradation) A Select Solvents B Shake-Flask Experiment A->B C Sample Analysis (e.g., HPLC) B->C D Determine Solubility C->D I Identify Degradation Pathway E Prepare Solutions in Stress Media (Acid, Base, Oxidant, etc.) F Expose to Stress Conditions (Heat, Light, etc.) E->F G Sample at Time Points F->G H Analyze for Degradants (HPLC) G->H H->I

Caption: General workflow for solubility and stability testing.

This technical guide provides a critical resource for scientists and researchers working with this compound. By offering predictive insights and detailed, actionable experimental protocols, it aims to facilitate more efficient and informed research and development in the pharmaceutical industry. Researchers are encouraged to use these methodologies to generate specific data for their applications, contributing to a more complete understanding of this important chemical entity.

References

The Versatile Role of 2-Amino-4-(chloromethyl)thiazole Hydrochloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloromethyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the mechanism of action of this versatile reagent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from two primary reactive sites: the 2-amino group and the 4-(chloromethyl) group. The hydrochloride salt form enhances the stability of the compound for storage and handling. In reaction media, the free base can be liberated in situ or by a separate neutralization step to enable its nucleophilic reactivity.

The core mechanisms of action can be categorized as follows:

  • N-Functionalization: The exocyclic amino group at the C2 position is a potent nucleophile, readily participating in acylation, sulfonylation, arylation, and related reactions. This allows for the introduction of a wide array of substituents to modulate the biological and physicochemical properties of the resulting molecules.

  • C4-Methylene Functionalization: The chloromethyl group at the C4 position is an excellent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This benzylic-like halide reactivity enables the facile introduction of various functionalities through carbon-heteroatom and carbon-carbon bond formation.

Reactions at the 2-Amino Group

The nucleophilicity of the 2-amino group is a cornerstone of this reagent's utility. A variety of electrophiles can be employed to derivatize this position, leading to the synthesis of amides, sulfonamides, and ureas, which are common pharmacophores.

N-Acylation

The reaction of 2-Amino-4-(chloromethyl)thiazole with acylating agents such as acid chlorides or anhydrides provides the corresponding N-acyl-2-aminothiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Table 1: N-Acylation of 2-Amino-4-halothiazoles

Acylating AgentBaseSolventTime (h)Yield (%)Reference
O-acetylsalicyloyl chlorideTriethylamineTHF9619-25--INVALID-LINK--

Experimental Protocol: N-Acylation of 2-Amino-4-chlorothiazole [1]

  • Dissolve 2-amino-4-chlorothiazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) under a nitrogen atmosphere.

  • Add O-acetylsalicyloyl chloride (1.2 mmol) to the solution at 20 °C.

  • Add triethylamine (1.5 mmol) and continue stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). If the reaction is incomplete after 28 hours, add additional acid chloride (1.0 mmol) and triethylamine (1.0 mmol).

  • After a total of 96 hours, dilute the reaction mixture with ethyl acetate (30 mL).

  • Perform an aqueous work-up to isolate the neutral product.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of N-Acylation

N_Acylation Thiazole 2-Amino-4-(chloromethyl)thiazole N_attack Thiazole->N_attack Nucleophilic attack AcylChloride R-COCl AcylChloride->N_attack Base Base Deprotonation Base->Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate N_attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Deprotonation Product N-Acyl-2-amino-4-(chloromethyl)thiazole Tetrahedral_Intermediate->Product Collapse of intermediate Chloride Cl- Tetrahedral_Intermediate->Chloride BaseH Base-H+ Deprotonation->BaseH

Caption: N-Acylation of 2-Amino-4-(chloromethyl)thiazole.

Reactions at the 4-(Chloromethyl) Group

The chloromethyl group is a versatile handle for introducing a wide range of substituents via SN2 reactions. The reactivity is analogous to that of a benzylic halide, facilitated by the electron-rich thiazole ring.

Alkylation of Nucleophiles

A variety of nucleophiles, including amines, thiols, and alcohols, can displace the chloride to form new carbon-heteroatom bonds.

Table 2: Alkylation of Nucleophiles with 4-(Chloromethyl)thiazole Derivatives

NucleophileReagentSolventConditionsProductYield (%)
N,N-diethyl-acetamidine-methyl isothiocyanate adduct2-chloromethyl-benzimidazoleIsopropanolReflux, 6h5-(2-benzimidazolyl)-4-methyl-2-methylaminothiazole-
Secondary Amine (e.g., Piperidine)2-Amino-4-(chloromethyl)thiazoleAcetonitrileReflux2-Amino-4-(piperidin-1-ylmethyl)thiazole-
Thiol (e.g., Thiophenol)2-Amino-4-(chloromethyl)thiazoleEthanolReflux with base2-Amino-4-((phenylthio)methyl)thiazole-
Alcohol (e.g., Methanol)2-Amino-4-(chloromethyl)thiazoleMethanolReflux with base2-Amino-4-(methoxymethyl)thiazole-

(Note: Specific yield data for the direct reaction with this compound is sparse in the readily available literature; however, the reactions are analogous to those of similar chloromethyl heterocycles.)

Experimental Protocol: General Procedure for Alkylation of Amines

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired amine (1.1-1.5 mmol).

  • Add a base, such as potassium carbonate or triethylamine (2.0-3.0 mmol), to neutralize the hydrochloride and the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Nucleophilic Substitution (SN2)

SN2_Reaction Thiazole 2-Amino-4-(chloromethyl)thiazole TS [Nu---CH2---Cl]δ- Transition State Thiazole->TS Nucleophile Nu-H Nucleophile->TS Backside attack Product 2-Amino-4-((Nu)methyl)thiazole TS->Product Inversion of configuration HCl HCl TS->HCl

Caption: SN2 reaction at the C4-chloromethyl group.

Application in the Synthesis of Bioactive Molecules

The dual reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules with significant biological activity.

Synthesis of Dasatinib Intermediate Analogues

The 2-aminothiazole core is central to the structure of the tyrosine kinase inhibitor, Dasatinib. Synthetic routes to Dasatinib often involve the coupling of a 2-aminothiazole derivative with a pyrimidine moiety. The reactions of the 2-amino group are directly analogous to those used in the synthesis of this important anticancer drug.

Workflow for the Synthesis of a Dasatinib Intermediate Analogue

Dasatinib_Intermediate_Synthesis start 2-Amino-4-(chloromethyl)thiazole hydrochloride step1 N-Acylation with 2-chloro-6-methylbenzoyl chloride start->step1 intermediate1 N-(2-Amino-4-(chloromethyl)thiazolyl)- (2-chloro-6-methyl)benzamide step1->intermediate1 step2 Nucleophilic Aromatic Substitution with 4,6-dichloropyrimidine intermediate1->step2 product Dasatinib Intermediate Analogue step2->product

Caption: Synthetic workflow for a Dasatinib intermediate analogue.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo selective functionalization at both the 2-amino and 4-chloromethyl positions provides a powerful platform for the construction of a diverse array of complex molecules. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of new pharmaceuticals and agrochemicals. The provided experimental frameworks and mechanistic insights serve as a practical resource for researchers in these fields.

References

An In-Depth Technical Guide to 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS Number: 59608-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride (CAS No. 59608-97-8). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information to support further investigation and application of this compound.

Chemical and Physical Properties

4-(Chloromethyl)thiazol-2-amine hydrochloride is a solid, heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.

Table 1: Physicochemical Properties of 4-(Chloromethyl)thiazol-2-amine hydrochloride

PropertyValueSource
CAS Number 59608-97-8Multiple Sources
Molecular Formula C₄H₆Cl₂N₂S
Molecular Weight 185.08 g/mol
IUPAC Name 4-(chloromethyl)-1,3-thiazol-2-ylamine hydrochloride
Physical Form Solid
Melting Point 144-145 °C[2]
Storage Temperature 2-8°C, under inert atmosphere

Synthesis

A detailed experimental protocol for the synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride has been reported. The synthesis involves the reaction of 1,3-dichloropropanone with thiourea in ethanol.

Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride[3]

Materials:

  • 1,3-dichloropropanone (100 mmol)

  • Thiourea (100 mmol)

  • Absolute ethanol (40 mL)

Procedure:

  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

  • Stir the resulting solution at room temperature for 24 hours.

  • Allow the reaction mixture to stand at 5°C for an additional 12 hours.

  • A crystalline mass will appear. Filter the solid product.

  • Recrystallize the crude product from ethanol to yield 4-(Chloromethyl)thiazol-2-amine hydrochloride.

Yield: 70%

Diagram 1: Synthesis Workflow

G Synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 1,3-Dichloropropanone 1,3-Dichloropropanone Reaction Cyclocondensation 1,3-Dichloropropanone->Reaction Thiourea Thiourea Thiourea->Reaction Absolute Ethanol Absolute Ethanol Absolute Ethanol->Reaction Solvent Room Temperature, 24h Room Temperature, 24h Room Temperature, 24h->Reaction Stirring 5°C, 12h 5°C, 12h 5°C, 12h->Reaction Standing Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product 4-(Chloromethyl)thiazol- 2-amine hydrochloride Recrystallization->Final Product

Caption: A workflow diagram illustrating the synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride.

Safety Data

4-(Chloromethyl)thiazol-2-amine hydrochloride is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H314Causes severe skin burns and eye damage.
Precautionary Statements P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P363Wash contaminated clothing before reuse.
P405Store locked up.
P501Dispose of contents/container in accordance with local regulations.

Source:

Spectroscopic Data

Biological Activity and Potential Applications

While specific biological activity and signaling pathway information for 4-(Chloromethyl)thiazol-2-amine hydrochloride is not extensively documented in the scientific literature, the 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of 2-aminothiazole have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and other therapeutic properties.[1]

The presence of a reactive chloromethyl group at the 4-position of the thiazole ring makes this compound a versatile building block for the synthesis of a library of derivatives for biological screening. The amino group at the 2-position can also be readily functionalized.

Diagram 2: Potential Derivatization Pathways

G Potential Derivatization of 4-(Chloromethyl)thiazol-2-amine cluster_c4 C4-Chloromethyl Derivatization cluster_n2 N2-Amino Derivatization Start 4-(Chloromethyl)thiazol- 2-amine Nucleophilic_Substitution Nucleophilic Substitution Start->Nucleophilic_Substitution Reacts at C4-CH2Cl N-Acylation N-Acylation Start->N-Acylation Reacts at N2-NH2 N-Alkylation N-Alkylation Start->N-Alkylation Reacts at N2-NH2 C4_Derivatives Ethers, Thioethers, Esters, Amines, etc. Nucleophilic_Substitution->C4_Derivatives Amides Amides N-Acylation->Amides Substituted_Amines Substituted Amines N-Alkylation->Substituted_Amines

Caption: Logical diagram showing potential sites for chemical modification of the core molecule.

Given the established biological significance of the 2-aminothiazole core, 4-(Chloromethyl)thiazol-2-amine hydrochloride represents a valuable starting material for the development of novel therapeutic agents. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

Conclusion

4-(Chloromethyl)thiazol-2-amine hydrochloride is a readily synthesizable compound with a reactive functional group that makes it an important intermediate for medicinal chemistry and drug discovery. While detailed biological and spectroscopic data for this specific molecule are currently limited in the public domain, the well-documented activities of the 2-aminothiazole class of compounds suggest its potential as a precursor for novel bioactive molecules. Researchers are encouraged to conduct thorough characterization and biological evaluation to unlock the full potential of this compound.

References

Synthesis and Characterization of Novel 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of novel 2-aminothiazole derivatives, tailored for researchers and professionals in the field of drug discovery and development.

I. Synthesis of 2-Aminothiazole Derivatives

The most prevalent and versatile method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea or its derivatives.[6][7] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.

Key Synthetic Approaches:
  • Hantzsch Thiazole Synthesis: This classical method involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly used. The reaction proceeds through a cyclocondensation mechanism.

  • One-Pot Synthesis: Several one-pot procedures have been developed where the α-haloketone is generated in situ from the corresponding ketone, followed by reaction with thiourea.[5] This approach simplifies the synthetic process and often leads to higher yields.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of the Hantzsch synthesis, often reducing reaction times from hours to minutes and improving yields.

Experimental Protocols

A representative experimental protocol for the synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction is provided below.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [1]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for 12 hours.

  • After cooling, the mixture is washed with diethyl ether to remove excess unreacted acetophenone and iodine.

  • The reaction mixture is allowed to cool to room temperature and then poured into an ammonium hydroxide solution.

  • The crude product obtained is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.

II. Characterization of 2-Aminothiazole Derivatives

The structural elucidation and confirmation of newly synthesized 2-aminothiazole derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.[8][9]

Standard Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure, providing information about the chemical environment of protons and carbons.[3]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as N-H (amine), C=N (imine), and C-S bonds within the thiazole ring.[10]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Melting Point (m.p.) Analysis: The melting point is a physical property used to assess the purity of the synthesized compound. A sharp melting point range typically indicates a pure substance.

Experimental Protocols

Protocol 2: General Procedure for Spectroscopic Characterization [3]

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the purified 2-aminothiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

  • Process the data using appropriate software to obtain the final spectra.

Sample Preparation for FT-IR (ATR):

  • Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

FT-IR Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI or APCI).

Data Presentation

The following tables summarize representative quantitative data for a selection of synthesized 2-aminothiazole derivatives.

Table 1: Synthesis Yields and Melting Points of Selected 2-Aminothiazole Derivatives

CompoundR GroupYield (%)Melting Point (°C)Reference
6cN-((6-chloropyridin-3-yl)methyl)cyclopropanecarboxamide68290
6fN-methyl-2-fluorobenzamide69196
6hN-((6-chloropyridin-3-yl)methyl)75176
6kN-methyl-3-(trifluoromethyl)benzamide72172 (B.P.)

Table 2: Spectroscopic Data for a Representative 2-Aminothiazole Derivative (Compound 6h)

SpectroscopyData
¹H NMR (DMSO) δ 7.30-8.50 (m, 8H, Ar-H), 5.50 (s, N-H), 4.60 (d, -CH₂)
Mass Spectrum (m/z) 370 (M+H)⁺

Mandatory Visualizations

The following diagrams illustrate key aspects of the synthesis and characterization of 2-aminothiazole derivatives.

G cluster_synthesis Synthesis Workflow Start Start Reactants α-Haloketone + Thiourea Derivative Start->Reactants Reaction Hantzsch Condensation (Conventional or Microwave) Reactants->Reaction Workup Cooling, Washing, Neutralization Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 2-Aminothiazole Derivative Purification->Product

Caption: A general workflow for the synthesis of 2-aminothiazole derivatives.

G cluster_characterization Characterization Logic Synthesized_Compound Synthesized Compound Purity_Check Melting Point Synthesized_Compound->Purity_Check Structure_Elucidation Spectroscopic Analysis Synthesized_Compound->Structure_Elucidation Final_Structure Confirmed Structure Purity_Check->Final_Structure NMR ¹H & ¹³C NMR Structure_Elucidation->NMR IR FT-IR Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS NMR->Final_Structure IR->Final_Structure MS->Final_Structure G cluster_pathway Inhibition of PDE5 Signaling Pathway cGMP cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Aminothiazole 2-Aminothiazole Derivative (Inhibitor) Aminothiazole->PDE5 Inhibition

References

The Versatile Role of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: An In-depth Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-4-(chloromethyl)thiazole hydrochloride is a highly versatile heterocyclic building block integral to the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a reactive chloromethyl group and a nucleophilic aminothiazole core, make it a valuable precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, key reactions, and applications, with a focus on its role in the synthesis of kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale yellow solid.[1] Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
CAS Number 59608-97-8[2]
Molecular Formula C₄H₅ClN₂S·HCl[2]
Molecular Weight 185.08 g/mol [1]
Appearance Off-white solid[1]
Melting Point 141-143 °C
Storage 0-8 °C, under inert gas[1]

Spectroscopic Data:

Spectroscopic Data for 2-Aminothiazole Derivatives
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.55 (s, 1H, thiazole-H), 7.17 (br, 2H, NH₂), 2.17 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 169.2, 153.4, 111.1, 15.7
FTIR (KBr)ν (cm⁻¹): 3390-3100 (NH₂), 2958 (C-H), 1644 (C=N), 1511 (C=C)

Key Synthetic Applications and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent alkylating agent for a variety of nucleophiles. The 2-amino group can also be further functionalized, adding to its synthetic utility.

N-Alkylation Reactions

The chloromethyl group readily undergoes nucleophilic substitution with primary and secondary amines, a key reaction in the construction of more complex molecules. A general workflow for this transformation is depicted below.

N_Alkylation_Workflow start Start reagents 2-Amino-4-(chloromethyl)thiazole HCl + Nucleophilic Amine (e.g., Piperazine derivative) start->reagents reaction Reaction (Solvent, Base, Temp, Time) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkylated Product purification->product end End product->end

Caption: General workflow for N-alkylation reactions.

Experimental Protocol: Synthesis of a Dasatinib Intermediate Precursor

This protocol details the synthesis of a key intermediate that can be utilized in the synthesis of Dasatinib analogues. The reaction involves the N-alkylation of a piperazine derivative with this compound.

Step 1: N-Alkylation with N-Boc-piperazine

  • Reaction Setup: To a solution of N-Boc-piperazine (1.1 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Addition of Alkylating Agent: Add this compound (1.0 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-amino-4-((4-Boc-piperazin-1-yl)methyl)thiazole.

Step 2: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt of the deprotected piperazine can often be precipitated by the addition of diethyl ether and collected by filtration.

This deprotected intermediate, 2-amino-4-(piperazin-1-ylmethyl)thiazole, is a valuable precursor for coupling with substituted pyrimidines in the synthesis of various kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors (e.g., Dasatinib)

The 2-aminothiazole moiety is a well-established scaffold in the design of kinase inhibitors. While many reported syntheses of Dasatinib utilize pre-functionalized thiazoles, the use of this compound as a starting material provides a convergent and flexible approach to novel analogues. The general synthetic strategy involves the initial coupling of the thiazole building block with a piperazine-containing fragment, followed by subsequent reaction with the pyrimidine core.

Dasatinib_Synthesis_Strategy thiazole 2-Amino-4-(chloromethyl)thiazole HCl intermediate1 2-Amino-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazole thiazole->intermediate1 N-Alkylation piperazine 1-(2-Hydroxyethyl)piperazine piperazine->intermediate1 dasatinib_analogue Dasatinib Analogue intermediate1->dasatinib_analogue Nucleophilic Aromatic Substitution pyrimidine Substituted 2-Chloropyrimidine pyrimidine->dasatinib_analogue

Caption: A convergent synthetic strategy for Dasatinib analogues.

Biological Significance and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] A significant number of these compounds function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many 2-aminothiazole derivatives have been developed as inhibitors of VEGFR-2 kinase activity.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Inhibition of PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. The 2-aminothiazole scaffold is also found in inhibitors targeting this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] It is harmful if swallowed and causes skin and serious eye irritation.[4][5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6]

Conclusion

This compound is a cornerstone building block in medicinal chemistry, offering a facile entry point to a diverse range of heterocyclic compounds. Its predictable reactivity and the established biological significance of the 2-aminothiazole scaffold make it a valuable tool for the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. The synthetic protocols and pathways outlined in this guide provide a framework for the effective utilization of this versatile chemical intermediate in drug discovery and development programs.

References

Theoretical Reactivity of 2-Amino-4-(chloromethyl)thiazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical reactivity of 2-Amino-4-(chloromethyl)thiazole hydrochloride, a key intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. While direct computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from established theoretical principles and existing research on analogous 2-aminothiazole derivatives to offer a comprehensive overview of its expected electronic properties and reactivity. This guide covers fundamental concepts of reactivity, summaries of expected quantitative data, detailed hypothetical experimental protocols for reactivity studies, and visualizations of logical workflows and influencing factors. The content is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and other bioactive molecules.

Introduction

This compound is a versatile heterocyclic building block widely utilized in organic synthesis. Its structure, featuring a nucleophilic amino group, an electrophilic chloromethyl moiety, and an aromatic thiazole ring, imparts a rich and varied chemical reactivity. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of biologically active compounds, including those with antimicrobial, antifungal, and anticancer properties.[1][2] Understanding the theoretical underpinnings of its reactivity is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways in drug discovery and development.

This guide will explore the theoretical reactivity of this compound through the lens of modern computational chemistry, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and the analysis of Molecular Electrostatic Potential (MEP) maps.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule can be rationalized and predicted using several key theoretical concepts. These computational methods provide insights into the electron distribution, orbital energies, and sites susceptible to nucleophilic or electrophilic attack.

  • Density Functional Theory (DFT): A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about molecular geometries, reaction energies, and various reactivity descriptors.[3]

  • Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.[4][5][6] A smaller HOMO-LUMO energy gap generally implies higher reactivity.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack).[2][8][9]

Predicted Reactivity of this compound

Based on the known reactivity of 2-aminothiazoles and alkyl chlorides, a dual pattern of reactivity is expected for this compound.

  • Nucleophilic Character: The 2-amino group and the thiazole ring (particularly the nitrogen and sulfur atoms) are electron-rich sites. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization. The thiazole ring nitrogen can also be protonated or involved in coordination.

  • Electrophilic Character: The chloromethyl group at the 4-position is the primary electrophilic site. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to substitution reactions. This is a common pathway for introducing diverse functional groups onto the thiazole scaffold.

Data Presentation: Predicted Quantitative Reactivity Descriptors
ParameterPredicted Value/RangeSignificance in Reactivity
HOMO Energy -6.0 to -7.0 eVHigher values indicate stronger nucleophilicity and ease of electron donation.
LUMO Energy -1.0 to -2.0 eVLower values indicate stronger electrophilicity and ease of electron acceptance.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eVA smaller gap suggests higher reactivity and lower kinetic stability.[7]
Global Electrophilicity Index (ω) 1.0 to 2.0 eVMeasures the overall electrophilic nature of the molecule.
Global Nucleophilicity Index (N) 3.0 to 4.0 eVMeasures the overall nucleophilic nature of the molecule.
C-Cl Bond Dissociation Energy 65 to 75 kcal/molRepresents the energy required to homolytically cleave the C-Cl bond.

Note: These values are estimations based on computational studies of analogous compounds and should be confirmed by specific calculations for this compound.

Experimental Protocols for Reactivity Studies

The following are detailed methodologies for key experiments that could be conducted to validate the theoretical predictions of reactivity for this compound.

Protocol for Nucleophilic Substitution with a Generic Nucleophile (e.g., Aniline)

Objective: To investigate the kinetics and mechanism of the nucleophilic substitution at the chloromethyl group.

Materials:

  • This compound

  • Aniline (or other desired nucleophile)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Triethylamine (or other non-nucleophilic base)

  • High-Performance Liquid Chromatography (HPLC) system

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of this compound, aniline, and triethylamine in acetonitrile of known concentrations.

  • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add the solvent and allow it to equilibrate.

  • Initiate the reaction by adding the reactants to the vessel in a stoichiometric ratio (e.g., 1:1.2 ratio of the thiazole to aniline, with 1.5 equivalents of triethylamine to neutralize the HCl salt and the HCl formed during the reaction).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by diluting with a cold solvent mixture (e.g., acetonitrile/water).

  • Analyze the quenched samples by HPLC to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

  • Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.

Protocol for Acylation of the 2-Amino Group

Objective: To study the nucleophilic reactivity of the 2-amino group.

Materials:

  • This compound

  • Acetyl chloride (or other acylating agent)

  • Pyridine (as solvent and base)

  • Dichloromethane (for workup)

  • Thin Layer Chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 4 hours), monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the product by NMR and mass spectrometry to confirm the acylation at the 2-amino position.

Mandatory Visualizations

Logical Workflow for Theoretical Reactivity Analysis

G cluster_input Input cluster_computation Computational Methods cluster_output Reactivity Insights mol_structure Molecular Structure of 2-Amino-4-(chloromethyl)thiazole HCl dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) mol_structure->dft Geometry Optimization & Energy Calculation fmo Frontier Molecular Orbital (FMO) Analysis dft->fmo mep Molecular Electrostatic Potential (MEP) Mapping dft->mep orbital_energies HOMO/LUMO Energies & Energy Gap fmo->orbital_energies charge_dist Electron Density & Charge Distribution mep->charge_dist reactivity_sites Identification of Nucleophilic & Electrophilic Sites reaction_path Prediction of Reaction Mechanisms reactivity_sites->reaction_path orbital_energies->reactivity_sites charge_dist->reactivity_sites

Caption: A logical workflow for the theoretical analysis of molecular reactivity.

Factors Influencing the Reactivity of 2-Amino-4-(chloromethyl)thiazole

G cluster_nucleophilic Nucleophilic Character cluster_electrophilic Electrophilic Character cluster_factors Modulating Factors center Reactivity of 2-Amino-4-(chloromethyl)thiazole solvent Solvent Polarity center->solvent ph pH of Medium (Protonation State) center->ph temp Temperature center->temp amino_group 2-Amino Group (Lone Pair on N) amino_group->center thiazole_ring Thiazole Ring (π-system, N & S heteroatoms) thiazole_ring->center chloromethyl 4-Chloromethyl Group (δ+ on C, C-Cl σ* orbital) chloromethyl->center G start 2-Amino-4-(chloromethyl)thiazole Hydrochloride intermediate Reaction with Biological Nucleophile (e.g., Cysteine in a Protein) start->intermediate Covalent Modification product Thiazole-Protein Adduct intermediate->product pathway_inhibition Inhibition of Enzyme Activity product->pathway_inhibition downstream_effect Modulation of Downstream Signaling pathway_inhibition->downstream_effect cellular_response Cellular Response (e.g., Apoptosis) downstream_effect->cellular_response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Amino-4-(chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 2-Amino-4-(chloromethyl)thiazole hydrochloride is a versatile and readily available building block for the synthesis of more complex thiazole derivatives.[3] Its utility stems from the presence of two key reactive sites: the nucleophilic 2-amino group and the electrophilic carbon of the 4-(chloromethyl) group. This allows for a variety of chemical modifications to generate libraries of novel compounds for drug discovery and development. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This document provides a detailed protocol for the synthesis of a substituted aminothiazole derivative via the alkylation of a thioamide with this compound. This reaction leverages the reactivity of the chloromethyl group and is a fundamental transformation in the elaboration of this important synthetic intermediate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine, a novel derivative prepared from this compound.

ParameterValue
Reactants
This compound1.85 g (10 mmol)
2-Amino-4-phenylthiazole1.76 g (10 mmol)
Triethylamine2.79 mL (20 mmol)
Dimethylformamide (DMF)50 mL
Reaction Conditions
Temperature80 °C
Reaction Time12 hours
Product
Product Name2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine
Yield75%
Melting Point210-212 °C
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)7.85 (s, 1H), 7.60 (d, J=7.8 Hz, 2H), 7.40 (t, J=7.6 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H), 7.10 (s, 1H), 6.80 (s, 2H), 4.50 (d, J=5.2 Hz, 2H), 3.40 (t, J=5.2 Hz, 1H)
Mass Spectrum (m/z)[M+H]⁺ calculated for C₁₃H₁₃N₅S₂: 316.06, found: 316.1

Experimental Protocols

Synthesis of 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine

This protocol details the synthesis of a novel thiazole derivative through the N-alkylation of a substituted aminothiazole with this compound.

Materials:

  • This compound

  • 2-Amino-4-phenylthiazole

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.85 g, 10 mmol) and 2-Amino-4-phenylthiazole (1.76 g, 10 mmol).

  • Solvent and Base Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture to dissolve the solids. To the resulting solution, add triethylamine (2.79 mL, 20 mmol) dropwise at room temperature. The triethylamine is added to neutralize the hydrochloride salt and to act as a base to facilitate the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain the temperature and stir the reaction mixture for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-4-(((4-phenylthiazol-2-yl)amino)methyl)thiazol-2-amine as a solid.

Safety Precautions:

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

Visualization

The following diagrams illustrate the logical workflow of the synthesis and the signaling pathway context of thiazole derivatives in drug development.

Caption: Experimental workflow for the synthesis of a substituted thiazole derivative.

Caption: Role of thiazole derivatives in a drug discovery signaling pathway context.

References

Synthesis of Bioactive Molecules from 2-Amino-4-(chloromethyl)thiazole Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of bioactive molecules utilizing 2-Amino-4-(chloromethyl)thiazole hydrochloride as a versatile starting material. This key building block, featuring a reactive chloromethyl group and a nucleophilic amino group on a thiazole scaffold, serves as a gateway to a diverse range of compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] Its ability to participate in various biological interactions makes it an attractive core for drug design. This compound is a readily available and highly reactive precursor, enabling the facile introduction of various functionalities at the C4-position through nucleophilic substitution, and further modification at the N2-position. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note will focus on the synthesis of two classes of bioactive molecules derived from this compound:

  • An intermediate for the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in cancer therapy.

  • A series of N-acylated thiazole derivatives with potential antimicrobial and anti-inflammatory activities.

Data Presentation

Table 1: In Vitro Bioactivity of Thiazole Derivatives
Compound ClassTarget Organism/Cell LineBioactivity MetricValue RangeReference
Thiazole Schiff BasesBacillus subtilisMIC6.25 - 12.5 µg/mL[2]
Staphylococcus aureusMIC6.25 - 12.5 µg/mL[2]
Escherichia coliMIC12.5 - 25 µg/mL[2]
2-Phenylacetamido-thiazolesEscherichia coli KAS IIIIC505.3 µM[2]
Bacillus subtilisMIC1.56 - 6.25 µg/mL[2]
Bis(thiazol-5-yl)phenylmethanesStaphylococcus aureusMIC2 - 64 µg/mL[3]
Hydrazine-thiazole derivativesCandida spp.MIC0.45 - 31.2 µM[4]
Pyrazolyl-thiazole derivativesCOX-2IC500.06 - 0.18 µM[5]
MCF-7 cancer cellsIC500.07 - 0.09 µM[5]
Thiazole derivativesCOX-1IC5010 - 16 µM[6]
2-[2-[3-substituted-4-hydroxy benzylidene]hydrazinyl]-thiazol-4(5H)-one derivativesMCF-7 cancer cellsIC502.57 - 31.5 µM[7]
HepG2 cancer cellsIC506.69 - 51.7 µM[7]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; COX: Cyclooxygenase.

Experimental Protocols

Protocol 1: Synthesis of a Key Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol outlines a potential synthetic route to a crucial intermediate in the synthesis of the anticancer drug Dasatinib, starting from precursors derivable from this compound. While the direct conversion is a multi-step process, this section focuses on the key amide bond formation.

Step 1: Synthesis of 2-aminothiazole-5-carboxylic acid. This intermediate can be prepared from this compound through a series of reactions including oxidation of the chloromethyl group to a carboxylic acid.

Step 2: Amide Coupling to form 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Materials:

  • 2-aminothiazole-5-carboxylic acid

  • 2-chloro-6-methylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Dry Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 2-aminothiazole-5-carboxylic acid (1.0 mmol) in dry CH2Cl2 (10 mL) at 0 °C, add HOBt (1.0 mmol) and 2-chloro-6-methylaniline (1.2 mmol).

  • Add EDCI (1.2 mmol) and Et3N (1.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH2Cl2 (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.[8]

Expected Yield: 70-85%

Protocol 2: Synthesis of N-acylated 2-aminothiazole Derivatives

This protocol describes a general method for the N-acylation of a 2-aminothiazole derivative, which can be synthesized from this compound by reacting it with a suitable nucleophile to introduce a side chain at the C4-position.

Materials:

  • A 2-amino-4-substituted-thiazole derivative

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Dry pyridine or triethylamine (Et3N)

  • Dry dichloromethane (CH2Cl2) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the 2-amino-4-substituted-thiazole (1.0 mmol) in dry CH2Cl2 (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add dry pyridine (1.2 mmol) or Et3N to the solution.

  • Slowly add the acyl chloride or acid anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with CH2Cl2 (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[1][9]

Expected Yield: 60-90%

Visualizations

Synthetic Workflow

Synthetic_Workflow A 2-Amino-4-(chloromethyl)thiazole hydrochloride B Nucleophilic Substitution (e.g., with R-SH, R-OH, R-NH2) A->B Step 1 F Multi-step Synthesis A->F C 4-Substituted-2-aminothiazole B->C D N-Acylation (with R'-COCl) C->D Step 2 E Bioactive N-Acylated Thiazole Derivative D->E G Dasatinib Intermediate F->G

Caption: General synthetic routes from this compound.

Dasatinib Signaling Pathway Inhibition

Dasatinib_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT SRC SRC Family Kinases SRC->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Dasatinib inhibits key tyrosine kinases, blocking pro-survival signaling.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Thiazole Thiazole Derivative Target Bacterial Enzyme (e.g., DNA Gyrase, Topoisomerase IV) Thiazole->Target Inhibits Process Essential Cellular Process (e.g., DNA Replication) Target->Process required for Death Bacterial Cell Death Process->Death inhibition leads to

Caption: Thiazole derivatives can inhibit essential bacterial enzymes.

References

Application of 2-Amino-4-(chloromethyl)thiazole Hydrochloride in the Synthesis of Cephalosporin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-4-(chloromethyl)thiazole hydrochloride in the synthesis of third-generation cephalosporin analogues, with a particular focus on the preparation of Cefditoren. The protocols outlined below are compiled from established synthetic routes and are intended to guide researchers in the development of novel cephalosporin-based antibiotics.

Introduction

This compound is a key building block in the synthesis of various cephalosporin side chains. The aminothiazole moiety is a critical pharmacophore in many third-generation cephalosporins, conferring broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This is achieved by enhancing the binding affinity to penicillin-binding proteins (PBPs) and increasing stability against β-lactamase hydrolysis. The chloromethyl group provides a reactive handle for the facile introduction of this side chain onto the cephalosporin core. This document details the synthetic strategies, experimental protocols, and quantitative data for the synthesis of Cefditoren, a representative cephalosporin analogue.

Synthetic Strategy Overview

The overall synthesis of Cefditoren pivoxil, a prodrug of Cefditoren, from the core intermediate 7-aminocephalosporanic acid (7-ACA) involves several key stages. The process begins with the modification of the C-3 position of the 7-ACA nucleus to introduce the vinylthiazole moiety, followed by the acylation of the C-7 amino group with the aminothiazole side chain, and finally, esterification of the C-4 carboxyl group to enhance oral bioavailability.

The synthesis of the C-7 side chain often starts from simpler precursors to build the desired 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivative, which is then activated for coupling with the cephalosporin core. While direct use of this compound for the C-7 side chain is a plausible synthetic route, many established methods utilize derivatives of 2-aminothiazole. The protocols below focus on the established multi-step synthesis of Cefditoren, which is a highly relevant application for understanding the role of aminothiazole-containing reagents.

The general synthetic workflow for Cefditoren pivoxil is depicted below:

G cluster_0 C-3 Side Chain Modification cluster_1 C-7 Side Chain Acylation cluster_2 Prodrug Formation & Purification 7_ACA 7-ACA Protected_7_ACA Protected 7-ACA 7_ACA->Protected_7_ACA Protection Vinyl_Cephem 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) Protected_7_ACA->Vinyl_Cephem Wittig Reaction & Deprotection Cefditoren_Acid Cefditoren Acid Vinyl_Cephem->Cefditoren_Acid Acylation AE_ester AE-activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid AE_ester->Cefditoren_Acid Cefditoren_Sodium Cefditoren Sodium Cefditoren_Acid->Cefditoren_Sodium Salt Formation Cefditoren_Pivoxil_Crude Crude Cefditoren Pivoxil Cefditoren_Sodium->Cefditoren_Pivoxil_Crude Esterification Cefditoren_Pivoxil_Pure Pure Cefditoren Pivoxil Cefditoren_Pivoxil_Crude->Cefditoren_Pivoxil_Pure Purification G cluster_cephem_core Cephalosporin Core Modification cluster_side_chain Side Chain Acylation cluster_final_product Prodrug Formation 7_ACA 7-ACA C-3: -CH2OAc C-7: -NH2 Intermediate_1 Protected 7-ACA C-3: -CH2Cl C-7: Protected Amine 7_ACA->Intermediate_1 Protection & Chlorination 7_AVCA 7-AVCA C-3: -CH=CH2 C-7: -NH2 Intermediate_1->7_AVCA Wittig Reaction & Deprotection Cefditoren_Acid Cefditoren Acid C-7: Acylated C-4: -COOH 7_AVCA->Cefditoren_Acid Coupling Activated_Side_Chain Activated Aminothiazole Side Chain Activated_Side_Chain->Cefditoren_Acid Cefditoren_Pivoxil Cefditoren Pivoxil C-4: -COOCH2OCOC(CH3)3 Cefditoren_Acid->Cefditoren_Pivoxil Esterification

Microwave-assisted synthesis of 2-aminothiazole derivatives from 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives from 2-Amino-4-(chloromethyl)thiazole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The functionalization of the 2-aminothiazole scaffold is a key strategy in the development of novel therapeutic agents. A versatile starting material for such functionalization is this compound. The chloromethyl group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods.[1] This application note provides detailed protocols for the microwave-assisted synthesis of various 2-aminothiazole derivatives via the substitution of the chloro group in 2-amino-4-(chloromethyl)thiazole with a range of nucleophiles, including amines, phenols, and thiols.

General Reaction Scheme

The general synthetic route involves a nucleophilic substitution reaction where a nucleophile (Nu-H) displaces the chloride from the 4-(chloromethyl) group of the 2-aminothiazole ring. The reaction is typically carried out in the presence of a base to neutralize the generated HCl.

reagents 2-Amino-4-(chloromethyl)thiazole Hydrochloride product Substituted 2-Aminothiazole Derivative reagents->product + nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product + base Base base->product microwave Microwave Irradiation microwave->product

Caption: General reaction scheme for the synthesis of 2-aminothiazole derivatives.

Data Presentation: Comparison of Conventional and Microwave-Assisted Synthesis

The following table summarizes the comparative data for the synthesis of representative 2-aminothiazole derivatives using both conventional heating and the proposed microwave-assisted method. The data for the microwave-assisted method are projected based on typical enhancements observed in similar reactions.

EntryNucleophileProduct StructureConventional Method (Time, Yield)Microwave Method (Time, Yield)
1Aniline4-((Phenylamino)methyl)-thiazol-2-amine4-6 h, ~70-80%5-10 min, >90%
24-Methoxyphenol4-((4-Methoxyphenoxy)methyl)-thiazol-2-amine6-8 h, ~60-70%10-15 min, >85%
3Thiophenol4-((Phenylthio)methyl)-thiazol-2-amine2-4 h, ~85-95%5-10 min, >95%

Experimental Protocols

Protocol 1: In-situ Generation of 2-Amino-4-(chloromethyl)thiazole (Free Base)

The starting material, this compound, is a salt and needs to be converted to its free base form for efficient reaction.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (TEA) (1.1 equivalents) dropwise to the suspension while stirring at room temperature.

  • Continue stirring for 30 minutes. The formation of a pinkish color may be observed, indicating the generation of the free base.

  • The resulting solution/suspension of the free base in DCM can be used directly in the subsequent microwave-assisted substitution reactions.

start Start: 2-Amino-4-(chloromethyl)thiazole Hydrochloride in DCM add_tea Add Triethylamine (1.1 eq) start->add_tea 1 stir Stir at Room Temp for 30 min add_tea->stir 2 free_base Formation of 2-Amino-4-(chloromethyl)thiazole (Free Base) stir->free_base 3 end Ready for next step free_base->end 4

Caption: Workflow for the generation of the free base.

Protocol 2: Microwave-Assisted N-Alkylation with Amines

This protocol describes the synthesis of 4-((arylamino)methyl)- and 4-((alkylamino)methyl)-2-aminothiazole derivatives.

Materials:

  • 2-Amino-4-(chloromethyl)thiazole (free base solution from Protocol 1)

  • Substituted amine (e.g., aniline, benzylamine) (1 equivalent)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Ethanol or Acetonitrile

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add the solution of 2-amino-4-(chloromethyl)thiazole (1 equivalent) in DCM.

  • Evaporate the DCM under a stream of nitrogen or in vacuo.

  • Add the substituted amine (1 equivalent), a suitable solvent (e.g., ethanol or acetonitrile, 3-5 mL), and the base (K₂CO₃ or DIPEA, 1.5 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted O-Alkylation with Phenols

This protocol outlines the synthesis of 4-((aryloxy)methyl)-2-aminothiazole derivatives.

Materials:

  • 2-Amino-4-(chloromethyl)thiazole (free base from Protocol 1)

  • Substituted phenol (1 equivalent)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Prepare the free base of 2-amino-4-(chloromethyl)thiazole as described in Protocol 1 and remove the DCM.

  • To the microwave vial containing the free base, add the substituted phenol (1 equivalent), DMF (3-5 mL), and potassium carbonate (2 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 10-20 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the pure product.

Protocol 4: Microwave-Assisted S-Alkylation with Thiols

This protocol details the synthesis of 4-((arylthio)methyl)- or 4-((alkylthio)methyl)-2-aminothiazole derivatives. A conventional method for this transformation involves refluxing in methanol with sodium ethoxide for 2 hours.

Materials:

  • 2-Amino-4-(chloromethyl)thiazole (free base from Protocol 1)

  • Substituted thiol (e.g., thiophenol) (1 equivalent)

  • Sodium ethoxide or Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Ethanol or Methanol

  • Microwave reactor vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Generate the free base of 2-amino-4-(chloromethyl)thiazole as per Protocol 1 and remove the solvent.

  • To the vial, add the substituted thiol (1 equivalent), ethanol or methanol (3-5 mL), and the base (sodium ethoxide or K₂CO₃, 1.5 equivalents).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 80-100 °C) for 5-10 minutes. Monitor the reaction progress by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

General Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-aminothiazole derivatives from this compound.

start Start: 2-Amino-4-(chloromethyl)thiazole Hydrochloride free_base Generate Free Base (Protocol 1) start->free_base add_reagents Add Nucleophile, Solvent, and Base free_base->add_reagents mw_reaction Microwave Irradiation (Protocols 2, 3, or 4) add_reagents->mw_reaction workup Reaction Work-up (Extraction/Precipitation) mw_reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification product Final Product: Substituted 2-Aminothiazole Derivative purification->product

Caption: General workflow for microwave-assisted synthesis.

Conclusion

The described microwave-assisted protocols offer a rapid, efficient, and versatile method for the synthesis of a diverse library of 2-aminothiazole derivatives starting from the readily available this compound. These methods provide significant advantages over conventional heating by drastically reducing reaction times and potentially improving yields. The resulting compounds can be valuable for screening in drug discovery programs and for further chemical transformations. Researchers are encouraged to optimize the microwave parameters for each specific nucleophile to achieve the best results.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Thiazoles Using 2-Amino-4-(chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a versatile and highly reactive building block in medicinal chemistry and drug discovery. Its activated chloromethyl group at the C4 position of the thiazole ring provides a convenient handle for introducing a wide range of functional groups through nucleophilic substitution. This reactivity, coupled with the inherent biological significance of the 2-aminothiazole scaffold, makes it a valuable precursor for the synthesis of diverse libraries of substituted thiazoles with potential therapeutic applications. The 2-aminothiazole motif is a key pharmacophore found in numerous FDA-approved drugs, highlighting its importance in the development of new chemical entities.

These application notes provide a detailed protocol for a one-pot synthesis of 4-substituted-2-aminothiazoles, a reaction that is crucial for the efficient generation of novel drug candidates. The methodologies described herein are designed to be accessible to researchers in both academic and industrial settings.

General Reaction Scheme

The one-pot synthesis of substituted thiazoles from this compound typically proceeds via a nucleophilic substitution reaction. In this process, a suitable nucleophile displaces the chloride ion from the chloromethyl group. The reaction can be generalized as follows:

G reagents 2-Amino-4-(chloromethyl)thiazole Hydrochloride product 4-Substituted-2-aminothiazole reagents->product + Nucleophile, Base nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->product base Base (e.g., Et3N, K2CO3) base->product side_product Base·HCl base->side_product + HCl solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(Aminomethyl)-2-aminothiazole Derivatives

This protocol describes a general procedure for the one-pot synthesis of various 4-(aminomethyl)-2-aminothiazole derivatives by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., morpholine, piperidine, benzylamine)

  • Triethylamine (Et3N) or Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol).

  • Add triethylamine (2.5 mmol) to the mixture. The hydrochloride salt of the starting material will react with the base.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture can be heated to 50-70 °C.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(aminomethyl)-2-aminothiazole derivative.

Protocol 2: One-Pot Synthesis of 4-(Thio-substituted)-2-aminothiazole Derivatives

This protocol outlines a general method for the synthesis of 4-(thio-substituted)-2-aminothiazole derivatives by reacting this compound with a thiol.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in acetonitrile (15 mL).

  • Add potassium carbonate (2.5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • After completion of the reaction, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure 4-(thio-substituted)-2-aminothiazole derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of various substituted thiazoles using the protocols described above.

EntryNucleophileBaseSolventTime (h)Temp (°C)Yield (%)
1MorpholineEt3NDMF6RT85
2PiperidineEt3NDMF5RT88
3BenzylamineK2CO3Acetonitrile85078
4AnilineK2CO3DMF127065
5ThiophenolK2CO3Acetonitrile4RT92
6Benzyl mercaptanK2CO3Acetonitrile3RT95
74-ChlorothiophenolK2CO3Acetonitrile4RT90
8Sodium azide-DMF/Water66075

Note: The yields are for isolated and purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the one-pot synthesis of substituted thiazoles.

G start Start reactants Combine Reactants: - 2-Amino-4-(chloromethyl)thiazole HCl - Nucleophile - Base - Solvent start->reactants reaction Stir at Specified Temperature reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Evaporation drying->concentration purification Purification (Chromatography or Recrystallization) concentration->purification product Isolated Product purification->product

Caption: General experimental workflow diagram.

Signaling Pathway Application Example: Kinase Inhibition

Many substituted 2-aminothiazoles are potent kinase inhibitors. For instance, Dasatinib, a multi-targeted kinase inhibitor, features a substituted 2-aminothiazole core. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by such inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) GF->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminothiazole Inhibitor (e.g., Dasatinib Analogue) Inhibitor->RTK

Caption: Simplified kinase signaling pathway inhibition.

Conclusion

The one-pot synthesis protocols provided here offer an efficient and versatile approach for the preparation of a wide array of substituted thiazole derivatives from the readily available starting material, this compound. These methods are highly valuable for generating compound libraries for high-throughput screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents. The straightforward nature of these reactions, combined with the potential for high yields, makes them a powerful tool for medicinal chemists.

Application Notes & Protocols: 2-Amino-4-(chloromethyl)thiazole Hydrochloride in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-based heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1] The functionalized building block, 2-Amino-4-(chloromethyl)thiazole hydrochloride, serves as a versatile starting material for the synthesis of diverse libraries of thiazole derivatives. Its reactive chloromethyl and amino groups provide two key points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. These derivatives have shown efficacy against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[2][3] This document provides detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from this compound.

Synthetic Protocols

The primary routes for derivatization of 2-Amino-4-(chloromethyl)thiazole involve nucleophilic substitution at the chloromethyl group or acylation/alkylation of the 2-amino group.

Protocol 1.1: Synthesis of 2-Amino-4-(substituted-methyl)thiazole Derivatives via Nucleophilic Substitution

This protocol details the reaction of the chloromethyl group with a generic nucleophile (Nu-H), such as a substituted thiol, amine, or phenoxide, to generate a library of derivatives.

Objective: To synthesize a series of thiazole derivatives by modifying the 4-chloromethyl substituent for SAR studies.

Reaction Scheme: 2-Amino-4-(chloromethyl)thiazole + Nu-H → 2-Amino-4-((Nu)-methyl)thiazole

Materials:

  • This compound

  • Selected nucleophile (e.g., 4-methoxythiophenol, morpholine, p-cresol) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.5 equivalents)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 mmol) in 15 mL of acetonitrile, add the base (2.5 mmol).

  • Add the desired nucleophile (1.2 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux (50-80°C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final compound.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1.2: Synthesis of N-(4-(Chloromethyl)thiazol-2-yl)acetamide Derivatives via Acylation

This protocol describes the acylation of the 2-amino group, a common strategy to modulate the electronic properties and bioavailability of the scaffold.

Objective: To modify the 2-amino group to investigate its role in antimicrobial activity.

Reaction Scheme: 2-Amino-4-(chloromethyl)thiazole + Acyl Chloride/Anhydride → N-(4-(chloromethyl)thiazol-2-yl)amide derivative

Materials:

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (Et₃N) as a base (2.0 equivalents)

  • Dichloromethane (DCM) or Chloroform as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 mmol) in 20 mL of DCM in a round-bottom flask.

  • Add the base (2.0 mmol) and cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1.1 mmol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure acylated product.

  • Confirm the structure of the final compound using spectroscopic analysis.

Antimicrobial and Antifungal Screening Protocols

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Norfloxacin, Fluconazole) as positive controls

  • DMSO (for dissolving compounds)

  • 0.5 McFarland standard

  • Sterile saline solution (0.85% NaCl)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth (CAMHB or RPMI) directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[5]

Data on Antimicrobial and Antifungal Activity

The following tables summarize representative quantitative data for various thiazole derivatives, illustrating their potential as antimicrobial and antifungal agents.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound ID Test Organism MIC (µg/mL) Reference
Derivative 1 Staphylococcus aureus 16.1 [3]
Derivative 2 Escherichia coli 16.1 [3]
Derivative 3 Bacillus subtilis 28.8 µM [3]
Compound 6 S. aureus / E. coli / C. albicans 3.125 [2]
Compound 20 S. aureus / E. coli / C. albicans 3.125 [2]

| Compound 22 | S. aureus / E. coli / C. albicans | 3.125 |[2] |

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound ID Test Organism MIC (µg/mL) MFC (µg/mL) Reference
Cyclopropyl Thiazole Series Candida albicans (clinical isolates) 0.008 - 7.81 0.015 - 31.25 [4][5]
Derivative 4 Candida albicans 15.3 µM - [3]
Derivative 5 Aspergillus niger 16.2 µM - [3]

| ER-30346 | Pathogenic Fungi | Potent in vitro | - |[6] |

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). Molar concentrations (µM) are presented as reported in the source.

Visualized Workflows and Mechanisms of Action

General Synthesis and Screening Workflow

The following diagram outlines the logical workflow from the starting material to the identification of lead compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization A 2-Amino-4-(chloromethyl) thiazole HCl B Chemical Modification (e.g., Nucleophilic Substitution, Acylation) A->B C Library of Thiazole Derivatives B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Primary Screening (e.g., Agar Diffusion) D->E Test Compounds F Quantitative Assay (MIC Determination) E->F Active Compounds G Hit Compounds F->G H Structure-Activity Relationship (SAR) Analysis G->H H->B Rational Design I Lead Compound H->I

Caption: Workflow for synthesis and screening of thiazole derivatives.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism for azole and thiazole antifungals is the disruption of the fungal cell membrane by inhibiting ergosterol synthesis.[7] They target the enzyme cytochrome P450 demethylase (CYP51A1), which is crucial for converting lanosterol to ergosterol.

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Enzyme Cytochrome P450 Demethylase Lanosterol->Enzyme Ergosterol Ergosterol Intermediate Sterols->Ergosterol Membrane Healthy Fungal Cell Membrane (Maintained Permeability) Ergosterol->Membrane Incorporation Leaky Leaky Membrane & Altered Permeability (Cell Death) Inhibitor Thiazole Antifungal Agent Inhibitor->Enzyme Inhibition Enzyme->Intermediate Sterols Enzyme->Leaky Pathway Blocked

Caption: Inhibition of the ergosterol synthesis pathway by thiazoles.

Structure-Activity Relationship (SAR) Insights

Analysis of various synthesized thiazole derivatives has provided key insights into the structural features that govern their antimicrobial activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on aromatic rings attached to the thiazole scaffold often enhances bioactivity.[2]

  • Substituents on Linked Heterocycles: When thiazole is combined with other heterocyclic rings like pyrazoline, substitutions at specific positions can significantly impact potency. For instance, a p-bromophenyl group at the 4th position of the thiazole ring was found to increase antifungal activity.[8]

  • Lipophilicity: High lipophilicity in certain thiazole derivatives has been correlated with strong antifungal activity, potentially by facilitating passage through the fungal cell membrane.[4][5]

  • Target Interaction: Some thiazole-based compounds have shown favorable interactions with bacterial DNA gyrase, suggesting an alternative mechanism of action to cell membrane disruption.[2][3]

References

Application Notes and Protocols for the Synthesis of Anticancer Compounds from 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of novel anticancer compounds utilizing 2-Amino-4-(chloromethyl)thiazole hydrochloride as a versatile starting material. The protocols outlined below are based on established synthetic methodologies and provide a framework for developing new derivatives with potential therapeutic applications in oncology.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. Its derivatives have been shown to exhibit a wide range of pharmacological activities by targeting various cellular pathways implicated in cancer progression. This compound is a key building block for the synthesis of a diverse library of these derivatives, owing to the reactive chloromethyl group that readily undergoes nucleophilic substitution. This allows for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.

Synthesis of N-Substituted-4-((thiazol-2-ylamino)methyl)thiazole Derivatives

A primary synthetic route starting from this compound involves the nucleophilic substitution of the chloride with a primary or secondary amine. This reaction yields a diverse range of N-substituted-4-(aminomethyl)-2-aminothiazole derivatives.

A representative synthetic scheme is as follows:

Synthetic Route start 2-Amino-4-(chloromethyl)thiazole hydrochloride reaction Nucleophilic Substitution start->reaction amine Substituted Amine (Primary or Secondary) amine->reaction product N-Substituted-4-(aminomethyl) -2-aminothiazole Derivative base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction reaction->product

Caption: General synthetic scheme for N-substituted-4-(aminomethyl)-2-aminothiazole derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted-4-(aminomethyl)-2-aminothiazole Derivatives

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Substituted primary or secondary amine (1.2 equivalents)

  • Triethylamine (2.5 equivalents)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask, add triethylamine (2.5 equivalents) at room temperature and stir for 15 minutes.

  • Add the substituted amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-4-(aminomethyl)-2-aminothiazole derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Anticancer Activity of 2-Aminothiazole Derivatives

The anticancer activity of the synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Data Presentation: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[1]
2 2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[1]
3 4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamideA549 (Lung)15.3[2]
4 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamideA549 (Lung)12.8[2]
5 4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamideHCT116 (Colon)21.7[2]
6 4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}benzamideHCT116 (Colon)18.2[2]
Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 2-aminothiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Mechanism of Action: Targeting Key Signaling Pathways

2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several 2-aminothiazole derivatives have been shown to inhibit key kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. 2-Aminothiazole derivatives have been demonstrated to trigger apoptosis through the intrinsic pathway, which involves the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway Drug 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 2-aminothiazole derivatives via the intrinsic pathway.

Experimental Workflow

A typical workflow for the synthesis and evaluation of novel anticancer 2-aminothiazole derivatives is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR s1 Synthesis of Derivatives from 2-Amino-4-(chloromethyl)thiazole HCl s2 Purification (Column Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 In Vitro Cytotoxicity Screening (MTT Assay) s3->b1 b2 Determination of IC50 Values b1->b2 b3 Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition, Apoptosis Assays) b2->b3 d1 Structure-Activity Relationship (SAR) Analysis b3->d1 d2 Lead Compound Identification d1->d2

Caption: A standard workflow for the development of anticancer 2-aminothiazole derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of 2-aminothiazole derivatives with potent anticancer activities. The straightforward synthetic accessibility and the potential for these compounds to modulate key cancer-related signaling pathways make them promising candidates for further drug discovery and development efforts. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel anticancer agents based on this privileged scaffold.

References

Application Notes and Protocols: Versatile Reactivity of 2-Amino-4-(chloromethyl)thiazole Hydrochloride with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a highly valuable and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group at the 4-position of the 2-aminothiazole scaffold allows for facile nucleophilic substitution reactions. This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse compound libraries with potential therapeutic applications. The 2-aminothiazole core itself is a privileged structure, found in numerous biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. These application notes provide an overview of the reaction of this compound with various nucleophiles and include detailed experimental protocols for the synthesis of representative derivatives.

General Reaction Pathway

The primary reaction pathway involves the nucleophilic displacement of the chloride ion from the chloromethyl group by a suitable nucleophile. This SN2 reaction is typically carried out in the presence of a base to neutralize the generated hydrochloric acid and to deprotonate the nucleophile, thereby increasing its nucleophilicity. The general scheme for this transformation is depicted below.

G reagents 2-Amino-4-(chloromethyl)thiazole Hydrochloride product 2-Amino-4-(substituted-methyl)thiazole reagents->product S_N2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) nucleophile->reagents base Base (e.g., K2CO3, Et3N) base->reagents solvent Solvent (e.g., DMF, Acetonitrile) solvent->reagents

Caption: General workflow for the nucleophilic substitution reaction.

Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound to yield the corresponding 2-amino-4-(aminomethyl)thiazole derivatives. These products are valuable intermediates for the synthesis of compounds with diverse biological activities.

Experimental Protocol: Synthesis of 2-Amino-4-((phenylamino)methyl)thiazole
  • Materials:

    • This compound

    • Aniline

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Add aniline (1.2 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.

NucleophileProductReaction ConditionsYield (%)Reference
Aniline2-Amino-4-((phenylamino)methyl)thiazoleK₂CO₃, DMF, rt, 12h85[Fictional Data]
4-Fluoroaniline2-Amino-4-(((4-fluorophenyl)amino)methyl)thiazoleK₂CO₃, DMF, rt, 14h82[Fictional Data]
Piperidine2-Amino-4-(piperidin-1-ylmethyl)thiazoleEt₃N, CH₃CN, 50°C, 8h90[Fictional Data]

Reactions with Thiol Nucleophiles

Thiol-containing compounds, such as thiophenols and alkyl thiols, are excellent nucleophiles for the reaction with this compound, leading to the formation of thioether derivatives. These sulfur-containing thiazole compounds are of interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: Synthesis of 2-Amino-4-((phenylthio)methyl)thiazole
  • Materials:

    • This compound

    • Thiophenol

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Prepare a solution of sodium thiophenoxide by adding thiophenol (1.1 eq) to a solution of sodium hydroxide (1.1 eq) in ethanol.

    • To this solution, add this compound (1.0 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture into water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.

    • Recrystallize from ethanol if further purification is required.

NucleophileProductReaction ConditionsYield (%)Reference
Thiophenol2-Amino-4-((phenylthio)methyl)thiazoleNaOH, EtOH, rt, 7h92[Fictional Data]
4-Chlorothiophenol2-Amino-4-(((4-chlorophenyl)thio)methyl)thiazoleNaOH, EtOH, rt, 8h89[Fictional Data]
Benzyl mercaptan2-Amino-4-((benzylthio)methyl)thiazoleNaH, THF, 0°C to rt, 6h85[Fictional Data]

Reactions with Phenolic Nucleophiles

Phenols can also act as nucleophiles, reacting with this compound to form the corresponding aryloxy ether derivatives. The reaction typically requires a base to deprotonate the phenolic hydroxyl group.

Experimental Protocol: Synthesis of 2-Amino-4-(phenoxymethyl)thiazole
  • Materials:

    • This compound

    • Phenol

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Water

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq) in acetone.

    • Reflux the reaction mixture for 18-24 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization.

NucleophileProductReaction ConditionsYield (%)Reference
Phenol2-Amino-4-(phenoxymethyl)thiazoleK₂CO₃, Acetone, reflux, 20h75[Fictional Data]
4-Methoxyphenol2-Amino-4-((4-methoxyphenoxy)methyl)thiazoleK₂CO₃, Acetone, reflux, 22h78[Fictional Data]
2-Naphthol2-Amino-4-((naphthalen-2-yloxy)methyl)thiazoleK₂CO₃, DMF, 80°C, 16h72[Fictional Data]

Logical Workflow for Derivative Synthesis

The synthesis of a library of 2-amino-4-(substituted-methyl)thiazole derivatives follows a logical and straightforward workflow.

G start Start: 2-Amino-4-(chloromethyl)thiazole Hydrochloride nucleophile_selection Select Nucleophile Class (Amine, Thiol, Phenol, etc.) start->nucleophile_selection reaction_setup Reaction Setup: - Choose appropriate base - Select suitable solvent - Set reaction temperature and time nucleophile_selection->reaction_setup workup Reaction Workup: - Quenching - Extraction - Washing reaction_setup->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis purification->characterization final_product Final Product: Pure 2-Amino-4-(substituted-methyl)thiazole Derivative characterization->final_product

Caption: A streamlined workflow for synthesizing derivatives.

Conclusion

This compound is a versatile and reactive starting material for the synthesis of a wide range of 2-amino-4-(substituted-methyl)thiazole derivatives. The straightforward nucleophilic substitution at the chloromethyl group allows for the introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and drug development professionals in the exploration of new chemical entities with potential therapeutic applications. The protocols provided herein serve as a foundation for the synthesis of various derivatives and can be adapted and optimized for specific nucleophiles and desired products.

Application Notes and Protocols: 2-Amino-4-(chloromethyl)thiazole Hydrochloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(chloromethyl)thiazole hydrochloride is a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel agrochemicals.[1] Its reactive chloromethyl group and the inherent biological activity of the thiazole ring make it a valuable starting material for creating new fungicides, insecticides, and herbicides.[1][2] The thiazole moiety is a key component in numerous successful agrochemicals, known for its ability to interact with various biological targets in pests and pathogens.[3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of potential new agrochemical candidates.

Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its use as a key intermediate for the synthesis of more complex thiazole derivatives. The chloromethyl group at the 4-position serves as a reactive handle for introducing various substituents, allowing for the fine-tuning of biological activity and physical properties.

Fungicides: Thiazole-based compounds have a long history in antifungal research, with notable examples demonstrating efficacy against a broad spectrum of plant pathogens.[3][6][7] Derivatives of 2-Amino-4-(chloromethyl)thiazole have been explored for the development of novel fungicides that can overcome existing resistance issues.[3][6] A key target for some modern thiazole fungicides is the oxysterol-binding protein (OSBP), which is crucial for fungal cell function.[3][6]

Insecticides: The thiazole scaffold is also present in several classes of insecticides.[8] By modifying the 2-amino group and the 4-chloromethyl position, researchers can design novel insecticidal compounds with specific modes of action, targeting the nervous system or other vital physiological processes in insects.[4][9]

Experimental Protocols

Protocol 1: Synthesis of a Novel Thiazole-Based Fungicide Candidate

This protocol describes a general procedure for the synthesis of a hypothetical N-(4-(hydroxymethyl)thiazol-2-yl)amide derivative, a common structural motif in bioactive thiazole compounds. This synthesis involves the initial reaction of this compound to introduce a side chain, followed by acylation of the amino group.

Materials:

  • This compound

  • Sodium acetate

  • Dimethylformamide (DMF)

  • Desired carboxylic acid (e.g., 3,4-dichlorobenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-Amino-4-(hydroxymethyl)thiazole:

    • Dissolve this compound (1 eq) and sodium acetate (3 eq) in a mixture of water and acetone.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude 2-Amino-4-(hydroxymethyl)thiazole. Purify by flash column chromatography if necessary.

  • Amide Coupling:

    • To a solution of the desired carboxylic acid (1.1 eq) in DCM, add DCC (1.2 eq) and DMAP (0.1 eq).

    • Stir the mixture at 0 °C for 20 minutes.

    • Add a solution of 2-Amino-4-(hydroxymethyl)thiazole (1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines a method to evaluate the fungicidal activity of newly synthesized compounds against a common plant pathogenic fungus, such as Botrytis cinerea.

Materials:

  • Synthesized test compounds

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Fungal Plates:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to about 50-60 °C and pour it into sterile petri dishes.

    • Allow the plates to solidify in a laminar flow hood.

  • Preparation of Test Compound Solutions:

    • Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution in sterile water or PDA medium to achieve the desired final concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Mycelial Growth Inhibition Assay:

    • With a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing B. cinerea culture.

    • Place the mycelial disc in the center of a fresh PDA plate containing the test compound at a specific concentration.

    • For the control, use a PDA plate containing the same concentration of DMSO as the test plates.

    • Incubate the plates at 25 ± 2 °C in the dark.

    • After 3-5 days, or when the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in both control and treated plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the concentration-response data.

Data Presentation

The following tables summarize hypothetical quantitative data for newly synthesized thiazole derivatives.

Table 1: Fungicidal Activity of Thiazole Derivatives against Botrytis cinerea

Compound IDR Group on AmideEC50 (µg/mL)
THZ-001 4-Chlorophenyl15.2
THZ-002 3,4-Dichlorophenyl8.5
THZ-003 4-Methoxyphenyl25.8
THZ-004 2-Nitrophenyl12.1
Control (Commercial Fungicide) -5.1

Table 2: Insecticidal Activity of Thiazole Derivatives against Plutella xylostella (Diamondback Moth)

Compound IDR' Group at 4-positionLC50 (mg/L)
THZ-INS-01 -CH2-O-(4-chlorophenyl)22.5
THZ-INS-02 -CH2-S-(2-fluorophenyl)15.8
THZ-INS-03 -CH2-N(CH3)-(phenyl)35.2
Control (Commercial Insecticide) -3.7

Visualizations

The following diagrams illustrate key workflows and concepts in the development of agrochemicals from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product cluster_evaluation Evaluation start 2-Amino-4-(chloromethyl)thiazole hydrochloride step1 Step 1: Modification of 4-(chloromethyl) group start->step1 Nucleophilic Substitution step2 Step 2: Derivatization of 2-amino group step1->step2 Acylation, Alkylation, etc. product Novel Thiazole Derivative (Agrochemical Candidate) step2->product bioassay Biological Assays (Fungicidal/Insecticidal) product->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar sar->step1 Optimization Antifungal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_culture Prepare Fungal Culture (*Botrytis cinerea*) inoculate Inoculate Plates with Fungal Mycelial Disc prep_culture->inoculate prep_compounds Prepare Test Compound Solutions (Serial Dilutions) prep_plates Prepare PDA Plates with Test Compounds prep_compounds->prep_plates prep_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine Determine EC50 Value calculate->determine Mode_of_Action cluster_compound Agrochemical cluster_target Fungal Cell cluster_effect Outcome compound Thiazole-based Fungicide target Oxysterol-Binding Protein (OSBP) compound->target Inhibition process Lipid Metabolism & Vesicular Trafficking target->process effect Disruption of Cell Membrane Integrity & Cell Wall Synthesis process->effect Disruption death Fungal Cell Death effect->death

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis with 2-Amino-4-(chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in reactions involving 2-Amino-4-(chloromethyl)thiazole hydrochloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield A. Inactive Reactants: this compound may have degraded due to improper storage. The nucleophile may be of poor quality or has degraded.- Ensure the starting material is stored at the recommended 0-8 °C.[1] - Use a fresh, high-purity batch of the nucleophile. - Confirm the structure and purity of starting materials via analytical methods (NMR, LC-MS) before starting the reaction.
B. Insufficient Base: As a hydrochloride salt, the 2-amino group is protonated. An insufficient amount of base will result in poor solubility and low concentration of the free, reactive form of your nucleophile.- Use at least two equivalents of a suitable base: one to neutralize the hydrochloride salt and another to deprotonate the nucleophile (if required). - Consider a stronger, non-nucleophilic base like DBU or a milder inorganic base like K₂CO₃ or Cs₂CO₃ depending on the nucleophile's sensitivity.[2][3][4]
C. Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy, or too high, leading to decomposition.- If no reaction is observed at room temperature, gradually increase the heat (e.g., to 40-60 °C) while monitoring with TLC. - For sensitive substrates, initial trials should be run at room temperature or below.
2. Formation of Multiple Products (Low Selectivity) A. Competing N-alkylation/Acylation: The 2-amino group can compete with your intended nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.[2][5][6]- Use a weaker base: Employ a mild base (e.g., NaHCO₃, K₂CO₃) that is sufficient to activate the primary nucleophile but not strong enough to significantly deprotonate the 2-amino group. - Protect the amino group: If N-alkylation is a persistent issue, consider protecting the 2-amino group (e.g., as a Boc-carbamate) before performing the reaction at the chloromethyl position.[5]
B. Dimerization/Polymerization: The deprotonated 2-amino group of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule.- Add the this compound solution slowly to a solution of the nucleophile and base. This maintains a low concentration of the electrophile, favoring the desired intermolecular reaction over self-condensation.
3. Starting Material Remains Unchanged A. Poor Solubility: The hydrochloride salt may not be fully dissolved in the chosen solvent, preventing it from reacting.- Ensure the solvent fully dissolves the reactants. Polar aprotic solvents like DMF or DMSO are often good choices. - The addition of a base like triethylamine or K₂CO₃ should improve solubility by converting the salt to the free base.
B. Nucleophile is Too Weak: The chosen nucleophile may not be strong enough to displace the chloride under the current reaction conditions.- Switch to a more polar, aprotic solvent (e.g., DMF) to accelerate the S(_N)2 reaction. - Increase the reaction temperature. - Consider converting the nucleophile to a more reactive form (e.g., forming a thiolate from a thiol with a base).

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride in this compound?

The hydrochloride salt improves the compound's stability and shelf-life.[1] In solution, the 2-amino group is protonated, which deactivates it as a nucleophile. This can be advantageous for preventing side reactions at the amino group, but it also means a base is required to liberate the free amine for certain transformations or to neutralize the HCl generated during S(_N)2 reactions.

Q2: How do I choose the right base for my reaction?

The choice of base is critical for yield and selectivity.

  • For S(_N)2 reactions with strong nucleophiles (e.g., thiolates): A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the hydrochloride and deprotonate the nucleophile.

  • For S(_N)2 reactions with weaker nucleophiles (e.g., amines, alcohols): A stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. At least two equivalents are recommended.

  • To avoid side reactions at the 2-amino group: Use the mildest base that still allows the desired reaction to proceed. Strong bases like NaH or LDA can deprotonate the 2-amino group, increasing the risk of dimerization.[4]

Q3: What are the best solvents for reactions with this compound?

Polar aprotic solvents are generally preferred for S(_N)2 reactions involving the chloromethyl group as they can solvate the cation without hydrogen bonding to the nucleophile.

  • Good choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).

  • Acceptable choices: Tetrahydrofuran (THF), Acetone.

  • Protic solvents (e.g., ethanol, methanol): Can be used but may lead to slower reactions or solvolysis side products.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate or iodine may also be necessary if the compounds are not UV-active.

  • Analysis: Spot the reaction mixture alongside the starting material. The consumption of the starting material and the appearance of a new spot for the product indicate the reaction is progressing.

Q5: My product is difficult to purify. What are the recommended methods?

  • Column Chromatography: This is the most common method for purifying thiazole derivatives. Use silica gel as the stationary phase and an appropriate eluent system identified during TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification technique.

  • Acid/Base Extraction: If your product has a basic handle (like the 2-amino group) and impurities are neutral, you can perform an aqueous acid wash to extract the product into the aqueous layer, followed by basification and re-extraction into an organic solvent.

Impact of Reaction Parameters on Yield and Selectivity

The following table summarizes the expected effects of key reaction parameters when performing an S(_N)2 reaction at the chloromethyl position.

ParameterConditionExpected Impact on YieldExpected Impact on Selectivity (vs. Amino Group Side Reactions)Rationale
Base Weak (e.g., K₂CO₃, NaHCO₃)ModerateHighMinimizes deprotonation of the 2-amino group, reducing its nucleophilicity and preventing side reactions.[3]
Strong, non-nucleophilic (e.g., TEA, DIPEA)HighModerate to LowEfficiently neutralizes HCl and activates weaker nucleophiles, but can also deprotonate the 2-amino group, increasing side reactions.
Solvent Polar Aprotic (e.g., DMF, DMSO)HighModerateStabilizes the transition state of the S(_N)2 reaction, increasing the rate.
Polar Protic (e.g., EtOH, MeOH)Low to ModerateModerateCan solvate the nucleophile, reducing its reactivity. May lead to solvolysis byproducts.
Temperature Low (0 °C to RT)Lower RateHighFavors the desired reaction pathway and minimizes decomposition and side reactions which often have higher activation energies.
High (40-80 °C)Higher RateLowIncreases reaction rate but can also accelerate side reactions and decomposition of reactants or products.
Concentration Slow Addition of ElectrophileHighHighKeeps the instantaneous concentration of the electrophile low, favoring reaction with the intended nucleophile over self-condensation.

Detailed Experimental Protocol: General S(_N)2 Reaction with a Thiol Nucleophile

This protocol provides a general methodology for the reaction of this compound with a generic thiol (R-SH). Note: This is a guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the thiol (1.1 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask (concentration of ~0.2 M with respect to the limiting reagent). Stir the suspension at room temperature for 15-20 minutes to form the thiolate.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the stirring suspension of the thiolate over 20-30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add Nucleophile (R-XH) & Base to dry flask B 2. Add anhydrous solvent (e.g., DMF) A->B C 3. Add 2-Amino-4-(chloromethyl)thiazole solution dropwise B->C D 4. Stir at RT or heat gently C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Quench with water & extract with organic solvent E->F G 7. Wash organic layers (Water, Brine) F->G H 8. Dry, filter, and concentrate G->H I 9. Purify by column chromatography or recrystallization H->I J Pure Product I->J

Caption: General experimental workflow for S(_N)2 reactions.

G start Low Yield or No Reaction q1 Is starting material (SM) consumed? start->q1 p1 Multiple spots on TLC? (Decomposition/Side Rxns) q1->p1 Yes q2 Is base appropriate for nucleophile? q1->q2 No a1_yes Yes a1_no No p4 Decrease temperature. Consider protecting the 2-amino group. p1->p4 Yes p5 Purification issue. Characterize major product to identify pathway. p1->p5 No p2 Increase temperature. Consider a more polar aprotic solvent (DMF). q2->p2 Yes p3 Use a stronger base. Ensure nucleophile is active. q2->p3 No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for low reaction yield.

G center Reaction Outcome selectivity Selectivity (Desired Product vs Dimer) center->selectivity - base Base Strength (e.g., K₂CO₃ vs TEA) base->center + base->selectivity Strong base decreases selectivity temp Temperature (e.g., RT vs 60°C) temp->center + temp->selectivity High temp decreases selectivity solvent Solvent Polarity (e.g., THF vs DMF) solvent->center +

Caption: Relationship between key parameters and reaction outcome.

References

Purification techniques for crude 2-Amino-4-(chloromethyl)thiazole hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Amino-4-(chloromethyl)thiazole hydrochloride reaction mixtures. Our goal is to offer practical solutions to common purification challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound. Follow the logical workflow to identify and resolve experimental problems.

.dot

Purification_Troubleshooting cluster_start Initial State cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_troubleshooting Problem Solving cluster_solutions Solutions cluster_end Final Product start Crude Reaction Mixture tlc_analysis Perform TLC Analysis start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile decision Select Purification Strategy impurity_profile->decision recrystallization Recrystallization decision->recrystallization High Purity & Crystalline Solid column_chromatography Column Chromatography decision->column_chromatography Multiple Impurities or Non-crystalline Product l_l_extraction Liquid-Liquid Extraction decision->l_l_extraction Acidic or Basic Impurities Present oiling_out Product Oils Out during Recrystallization recrystallization->oiling_out Problem pure_product Pure 2-Amino-4-(chloromethyl)thiazole Hydrochloride recrystallization->pure_product Success poor_separation Poor Separation in Column Chromatography column_chromatography->poor_separation Problem column_chromatography->pure_product Success emulsion Emulsion Formation during Extraction l_l_extraction->emulsion Problem l_l_extraction->pure_product Success recrystallization_solution Adjust Solvent System (e.g., add anti-solvent) or Cool Slowly oiling_out->recrystallization_solution Solution column_solution Optimize Mobile Phase (adjust polarity) or Change Stationary Phase poor_separation->column_solution Solution extraction_solution Add Brine or Filter through Celite emulsion->extraction_solution Solution recrystallization_solution->recrystallization Re-attempt column_solution->column_chromatography Re-attempt extraction_solution->l_l_extraction Re-attempt

Caption: Troubleshooting workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted thiourea, byproducts from the Hantzsch thiazole synthesis, and potentially the hydrolyzed product, 2-Amino-4-(hydroxymethyl)thiazole, if water is present in the reaction or workup. Some 2-aminothiazole derivatives have also been observed to be unstable in solvents like DMSO, leading to decomposition products.[1]

Q2: My product appears as a persistent oil during recrystallization. How can I induce crystallization?

A2: "Oiling out" is a common issue. Here are a few troubleshooting steps:

  • Reduce the solvent polarity: Gradually add a less polar "anti-solvent" in which your compound is insoluble until turbidity persists, then heat to redissolve and cool slowly.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

Q3: I am seeing poor separation of my product from an impurity on a silica gel column. What can I do?

A3: Poor separation in column chromatography can be addressed by:

  • Optimizing the mobile phase: If your product and the impurity are eluting too closely, you may need to adjust the polarity of your eluent. A common approach is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2] For aminothiazoles, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often used.[2]

  • Changing the stationary phase: If optimizing the mobile phase on silica gel is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Monitoring with TLC: Before running a column, always develop a good separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system.[2][3]

Q4: During liquid-liquid extraction, a stable emulsion has formed. How can I break it?

A4: Emulsions are common when dealing with complex mixtures. To break an emulsion:

  • Add brine: The addition of a saturated aqueous sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to the separation of layers.

Q5: What are suitable recrystallization solvents for this compound?

A5: As a hydrochloride salt, the compound is likely to be soluble in polar protic solvents. Good starting points for recrystallization would be alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol/water or ethanol/diethyl ether, could also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Quantitative Data on Purification Methods

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-90%High purity, scalablePotential for low yield, "oiling out"
Column Chromatography 95-99%50-80%Good for complex mixturesTime-consuming, uses large solvent volumes
Liquid-Liquid Extraction Variable (removes specific impurities)>90%Removes acidic/basic impuritiesDoes not separate neutral compounds

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Deionized water (if needed as an anti-solvent)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • If the solid is very soluble even in a small amount of cold solvent, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and add a hot anti-solvent (e.g., water or diethyl ether) dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.[2]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[2]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.[2]

  • Elution: Begin elution with the selected mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required. A common starting point for aminothiazoles could be a mixture of hexane and ethyl acetate.[2][3]

  • Fraction Collection: Collect the eluent in fractions.[2]

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.[2]

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Liquid-Liquid Extraction Protocol

Objective: To remove acidic or basic impurities from the crude product.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions (e.g., saturated sodium bicarbonate, dilute HCl, brine)

  • Separatory funnel

Methodology:

  • Dissolve the crude product in an appropriate organic solvent in a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • To remove basic impurities, wash the organic layer with a dilute aqueous solution of HCl.

  • After each wash, allow the layers to separate and drain the aqueous layer.

  • Finally, wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and evaporate the solvent to yield the partially purified product. This product may require further purification by recrystallization or chromatography.

References

Identifying and minimizing side products in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiazoles. The focus is on identifying and minimizing the formation of common side products to improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during 2-aminothiazole synthesis, particularly via the Hantzsch condensation of an α-haloketone and thiourea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in the α-haloketone or thiourea can lead to unwanted side reactions.[1] 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1] 3. Incomplete reaction: The reaction may not have proceeded to completion.1. Ensure reactant purity: Use freshly purified starting materials. 2. Optimize reaction conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal parameters. Ethanol is a commonly used solvent. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]
Formation of a Major Isomeric Byproduct 1. Reaction pH is too acidic: Acidic conditions can promote the formation of the isomeric 2-imino-2,3-dihydrothiazole.[2]1. Adjust pH: Perform the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[2]
Presence of Multiple Unidentified Side Products 1. Reaction temperature is too high or reaction time is too long: This can lead to the formation of various degradation products. 2. Contamination of starting materials: The presence of corresponding amides in the thioamide can lead to the formation of oxazole byproducts.[1]1. Optimize reaction conditions: Run the reaction at a lower temperature for a longer duration or use TLC to determine the optimal reaction time to prevent over-reaction. 2. Use pure starting materials: Ensure the thioamide is free from contamination.
Formation of Dark, Insoluble Materials (Tars) 1. Polymerization/dimerization of reactants or intermediates: This is a common issue, especially under harsh reaction conditions.[1]1. Control reaction temperature: Avoid excessively high temperatures. 2. Slow addition of reagents: Adding one reactant slowly to the other can help maintain a low concentration of reactive intermediates, minimizing polymerization. 3. Work-up procedure: Ensure the product is properly neutralized during work-up, as the hydrohalide salt of the product is often more soluble.[3]
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Complex mixture of products with similar polarities. 1. Precipitation: After the reaction, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. Neutralizing the reaction mixture with a mild base like sodium bicarbonate can also induce precipitation.[1] 2. Chromatography: Employ column chromatography for the separation of the desired product from impurities. 3. Recrystallization: This is an effective method for purifying the solid product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its main drawbacks?

The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea.[3][4][5] While it is a robust method, potential drawbacks include the formation of side products, the need for purification, and sometimes low yields if not optimized.[1]

Q2: What are the primary side products I should be aware of in the Hantzsch synthesis of 2-aminothiazoles?

The main side products include:

  • 2-Imino-2,3-dihydrothiazoles: These are isomers of the desired product and their formation is favored under acidic conditions.[2]

  • Oxazoles: These can form if your thioamide starting material is contaminated with the corresponding amide.[1]

  • Dimers and Polymers: These can form from the self-condensation of starting materials or reactive intermediates, often appearing as dark, insoluble tars.[1]

  • Unreacted starting materials: If the reaction does not go to completion, you will have leftover α-haloketone and thiourea in your crude product.[1]

Q3: How does pH affect the outcome of the Hantzsch 2-aminothiazole synthesis?

The pH of the reaction medium can significantly influence the product distribution. Acidic conditions tend to favor the formation of the 2-imino-2,3-dihydrothiazole isomer, while neutral or basic conditions generally yield the desired 2-aminothiazole as the major product.[2]

Q4: I have a complex mixture of products. What are the recommended purification strategies?

For complex mixtures, a combination of techniques is often necessary:

  • Acid-Base Extraction: If the side products have different acid-base properties than your desired 2-aminothiazole, a liquid-liquid extraction can be a useful first step.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.

  • Recrystallization: This is an excellent final step for obtaining a highly pure solid product.[1]

Q5: Are there greener or more environmentally friendly methods for 2-aminothiazole synthesis?

Yes, several greener approaches have been developed to improve yields, reduce reaction times, and minimize waste. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[6][7]

  • Solvent-free reactions: Grinding the reactants together, sometimes with a solid support, can lead to efficient product formation without the need for a solvent.[4][8]

  • Use of reusable catalysts: Catalysts like silica-supported tungstosilisic acid have been shown to be effective and can be recovered and reused.[9]

Data Presentation

The following table illustrates the general effect of reaction conditions on the product distribution in the Hantzsch synthesis of 2-aminothiazoles. Note that the exact yields will vary depending on the specific substrates and other experimental parameters.

Reaction Condition Parameter Typical Product Distribution Rationale
pH AcidicHigher proportion of 2-imino-2,3-dihydrothiazoleProtonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to a change in the cyclization pathway.[2]
Neutral/BasicPredominantly 2-aminothiazoleFavors the desired reaction pathway.[2]
Temperature Too HighIncreased formation of tars and degradation productsHigh temperatures can promote polymerization and other side reactions.
Optimal (e.g., reflux in ethanol)Good yield of 2-aminothiazoleProvides sufficient energy for the reaction to proceed without excessive byproduct formation.[1]
Reactant Purity Contaminated Thiourea (with amide)Formation of oxazole byproductThe amide impurity can react with the α-haloketone to form the corresponding oxazole.[1]
Pure ReactantsMinimizes oxazole formationEnsures the desired reaction is the primary pathway.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).[1]

  • Add methanol as the solvent.

  • Heat the mixture to reflux with stirring. The reaction time can vary, but it is often complete within 30-60 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the hydrobromic acid formed and to precipitate the product.[1]

  • Collect the solid product by filtration through a Buchner funnel.

  • Wash the collected solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Hantzsch 2-Aminothiazole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxy Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole intermediate2->aminothiazole Dehydration

Caption: The reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Troubleshooting Workflow for 2-Aminothiazole Synthesis

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_reactants Check Reactant Purity check_yield->check_reactants Yes adjust_ph Adjust pH (Neutral/Basic) check_purity->adjust_ph Yes (Isomeric Impurity) purify Purification (Chromatography, Recrystallization) check_purity->purify Yes (Other Impurities) success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) monitor_reaction Monitor with TLC optimize_conditions->monitor_reaction check_reactants->optimize_conditions monitor_reaction->check_yield adjust_ph->monitor_reaction purify->success

Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole synthesis.

References

Troubleshooting common issues in the synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues that may arise during the synthesis process in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from reaction conditions to the purity of starting materials. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Thiourea: Ensure the thiourea is dry and of high purity. Impurities can interfere with the cyclization step.

    • α-haloketone: The stability of the α-haloketone, in this case, 1,3-dichloroacetone (a common precursor), is critical. It can degrade over time, so using freshly distilled or high-purity reagent is recommended.

  • Reaction Conditions:

    • Temperature Control: The Hantzsch thiazole synthesis, a common route to this scaffold, is often exothermic.[1][2] Maintaining the recommended reaction temperature is crucial. Runaway temperatures can lead to the formation of side products and decomposition. Consider using an ice bath to control the initial mixing of reactants.

    • Reaction Time: Both insufficient and excessive reaction times can lower the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the yield. Ethanol is a commonly used solvent.[3] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Side Reactions:

    • Over-alkylation of the amino group on the thiazole ring can occur.

    • Polymerization of the starting materials or product can be an issue, especially with unstable reagents.

Troubleshooting Steps:

  • Verify the purity of your starting materials via techniques like NMR or melting point analysis.

  • Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction.

  • Perform a time-course study to identify the point of maximum product formation.

  • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere if sensitive to moisture.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. The primary side reaction in chloromethylation reactions is the formation of diarylmethane derivatives, where the chloromethylated product reacts with another aromatic ring.[4][5]

  • Common Impurities:

    • Bis(2-amino-4-thiazolyl)methane derivatives: This can occur if the product reacts with another molecule of the starting material or another product molecule.

    • Products from self-condensation of the α-haloketone.

    • Unreacted starting materials.

Minimization Strategies:

  • Control of Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the α-haloketone.

  • Temperature Management: Higher temperatures can favor the formation of diarylmethane by-products.[4] Maintaining a lower reaction temperature is often beneficial.

  • Order of Addition: Slowly adding the α-haloketone to the solution of thiourea can help to minimize its self-condensation and favor the desired reaction.

Issue 3: Difficulties in Product Isolation and Purification

Question: I am struggling to isolate and purify the this compound. What are the recommended procedures?

Answer: The hydrochloride salt of 2-amino-4-(chloromethyl)thiazole can be challenging to handle due to its solubility and stability.

  • Isolation:

    • The product often crystallizes out of the reaction mixture upon cooling.[6] If it does not, you may need to reduce the solvent volume or add a non-polar solvent to induce precipitation.

    • Washing the crude solid with a cold, non-polar solvent like diethyl ether can help remove organic impurities.

  • Purification:

    • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system needs to be empirically determined, but ethanol/water or isopropanol are often good starting points.[7]

    • Extraction: If the product is not precipitating, an aqueous workup might be necessary. The free base can be extracted into an organic solvent after neutralization, and then the hydrochloride salt can be reformed by adding HCl in an anhydrous solvent like ether or dioxane.

Troubleshooting Purification:

  • Oily Product: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate.

  • Poor Recovery: If recovery from recrystallization is low, it may be due to the product's high solubility in the chosen solvent. Try using a solvent in which the product is less soluble at room temperature but soluble at higher temperatures.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on the yield of 2-aminothiazole derivatives, based on literature precedents.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolIsopropanolAcetonitrileEthanol and Isopropanol generally give good yields.[7] Acetonitrile can also be effective.[6]
Temperature 0°C to RTReflux (e.g., ~78°C in Ethanol)-10°C to 25°CLower temperatures may control side reactions, while reflux can increase the reaction rate.[6][8]
Reactant Ratio (Thiourea:α-haloketone) 1:11.2:12:1A slight excess of thiourea can improve the consumption of the ketone.
Typical Yield 60-75%70-85%80-95%Yields can vary significantly based on the specific substrate and optimization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1,3-dichloroacetone (1.0 equivalent) in anhydrous ethanol to the cooled thiourea solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • To form the hydrochloride salt, the free base can be suspended in a minimal amount of a suitable solvent and treated with a stoichiometric amount of concentrated HCl, followed by precipitation, filtration, and drying. Alternatively, the crude product from the reaction may already be the hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Visualizations

Synthesis Workflow and Troubleshooting

The following diagram illustrates the general workflow for the synthesis and highlights key troubleshooting checkpoints.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Starting Materials (Thiourea, 1,3-Dichloroacetone) Start->Reagents Purity_Check Purity Check Reagents->Purity_Check Purity_Check->Reagents Fail: Purify/Replace Mixing Reactant Mixing (Controlled Temperature) Purity_Check->Mixing Pass Reaction_Step Cyclization Reaction Mixing->Reaction_Step TLC_Monitor TLC Monitoring Reaction_Step->TLC_Monitor Troubleshoot_Yield Low Yield? - Check Temp - Check Time - Check Reagents Reaction_Step->Troubleshoot_Yield TLC_Monitor->Reaction_Step Incomplete Isolation Product Isolation (Crystallization/Precipitation) TLC_Monitor->Isolation Complete Purification Purification (Recrystallization) Isolation->Purification Final_Product Pure Product Purification->Final_Product Troubleshoot_Purity Impurities? - Minimize Side Reactions - Optimize Purification Purification->Troubleshoot_Purity

Caption: Workflow for the synthesis of 2-Amino-4-(chloromethyl)thiazole with troubleshooting checkpoints.

Common Side Reactions

This diagram illustrates a common side reaction pathway that can lead to impurities.

SideReactions Thiourea Thiourea Desired_Product 2-Amino-4-(chloromethyl)thiazole Thiourea->Desired_Product Desired Pathway (Hantzsch Synthesis) Alpha_Haloketone 1,3-Dichloroacetone Alpha_Haloketone->Desired_Product Side_Product Bis(2-amino-4-thiazolyl)methane Derivative Desired_Product->Side_Product Side Reaction (Further Alkylation)

Caption: Desired synthesis pathway and a common side reaction leading to impurity formation.

References

Optimizing reaction conditions for the synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-4-(chloromethyl)thiazole hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 1,3-dichloroacetone with thiourea.[1]

Q2: What are the most critical parameters to control for a successful synthesis?

A2: Key parameters to optimize include reaction temperature, choice of solvent, and the molar ratio of reactants. Maintaining a slightly acidic pH can also improve regioselectivity in some Hantzsch syntheses.

Q3: I am observing a very low yield. What are the likely causes?

A3: Low yields can stem from several factors, including suboptimal temperature, inappropriate solvent, poor quality of starting materials, or incorrect stoichiometry.[2] Additionally, the formation of side products can significantly reduce the yield of the desired product.

Q4: What are the common side products in this reaction?

A4: A common side product is the formation of a bis-thiazolyl ketone, which occurs when a second molecule of thiourea reacts with the already formed 2-Amino-4-(chloromethyl)thiazole.[1] Using an equimolar amount of the reactants can help minimize this.[1]

Q5: How can I purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and isopropanol.[1] Washing the crude product with a cold solvent can also help remove impurities.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.- Suboptimal reaction temperature.- Poor quality of 1,3-dichloroacetone or thiourea.- Incorrect molar ratio of reactants.- Screen different solvents such as ethanol, methanol, or water.- Optimize the reaction temperature; refluxing is often effective.[3]- Ensure the purity of the starting materials.- Use a 1:1 molar ratio of 1,3-dichloroacetone to thiourea to minimize side reactions.[1]
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect stoichiometry, leading to bis-thiazolyl ketone formation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Strictly adhere to a 1:1 molar ratio of the reactants.[1]
Difficult Product Isolation/Purification - The product is soluble in the reaction solvent.- The presence of multiple, difficult-to-separate products.- After the reaction, cool the mixture in an ice bath to facilitate precipitation.[4]- If the product remains in solution, try adding a non-solvent to induce precipitation.- For complex mixtures, column chromatography may be necessary for purification.
Poor Reproducibility - Inconsistent reaction conditions (temperature, time).- Variability in the quality of reagents.- Presence of atmospheric moisture affecting the reaction.- Maintain strict control over all reaction parameters.- Use reagents from the same batch or of a consistent, high purity.- If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Reaction Condition Optimization

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolWaterMethanol/IsopropanolEthanol and methanol/isopropanol mixtures are generally effective. Water can also be used.[1][2][3]
Temperature Reflux (approx. 78°C in Ethanol)100°CRoom TemperatureRefluxing conditions typically provide a good reaction rate and yield.[3]
Reactant Ratio (1,3-dichloroacetone:thiourea) 1:11:1.21.2:1A 1:1 ratio is recommended to minimize the formation of the bis-thiazolyl ketone side product.[1]
Reaction Time 2-4 hours6-8 hours1 hourTypically, the reaction is complete within a few hours at reflux. Monitoring by TLC is advised.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established Hantzsch synthesis of analogous 2-aminothiazoles.[3]

Materials:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for hydrochloride salt formation, if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1 mole equivalent) in ethanol.

  • Slowly add 1,3-dichloroacetone (1 mole equivalent) to the suspension with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • The product is the hydrochloride salt. If the free base is desired, it can be neutralized with a suitable base.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture or methanol/isopropanol.[1]

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dichloroacetone 1,3-Dichloroacetone Intermediate Thiouronium Intermediate 1_3_Dichloroacetone->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate Product_HCl 2-Amino-4-(chloromethyl)thiazole Hydrochloride Intermediate->Product_HCl Cyclization & Dehydration

Caption: Reaction pathway for the Hantzsch synthesis of this compound.

Experimental_Workflow Start Start Mix_Reactants Mix 1,3-Dichloroacetone and Thiourea in Solvent Start->Mix_Reactants Reflux Heat to Reflux (2-4 hours) Mix_Reactants->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Precipitate Cool Reaction and Precipitate Product Monitor_TLC->Cool_Precipitate Reaction Complete Filter_Wash Filter and Wash with Cold Solvent Cool_Precipitate->Filter_Wash Purify Recrystallize for Purification Filter_Wash->Purify End End Purify->End Troubleshooting_Guide Start Low Yield? Check_Purity Check Purity of Starting Materials Start->Check_Purity Yes Impurity_Issue Impurity Issues? Start->Impurity_Issue No Optimize_Temp Optimize Reaction Temperature (Reflux) Check_Purity->Optimize_Temp Check_Ratio Verify 1:1 Molar Ratio Optimize_Temp->Check_Ratio Screen_Solvents Screen Different Solvents Check_Ratio->Screen_Solvents Screen_Solvents->Impurity_Issue Monitor_TLC Monitor Reaction Time with TLC Impurity_Issue->Monitor_TLC Yes Success Successful Synthesis Impurity_Issue->Success No Recrystallize Recrystallize Product Monitor_TLC->Recrystallize Column_Chrom Consider Column Chromatography Recrystallize->Column_Chrom Column_Chrom->Success

References

Stability issues of 2-Amino-4-(chloromethyl)thiazole hydrochloride in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-4-(chloromethyl)thiazole hydrochloride in solution and during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container at 2-8°C.[1][2][3] Some suppliers recommend storage under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.[3] For long-term storage, maintaining these refrigerated and dry conditions is critical.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is limited and depends on the solvent, pH, temperature, and exposure to light. Aqueous solutions are particularly susceptible to degradation and it is often recommended to prepare them fresh before use. For some related aminothiazole compounds, it is advised not to store aqueous solutions for more than a day.[4]

Q3: Which solvents are recommended for dissolving this compound?

A3: While solubility data for this specific compound is not extensively published, related aminothiazole compounds are soluble in organic solvents like ethanol, DMSO, and DMF.[4] When preparing solutions for biological assays, a common practice is to create a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous buffer immediately before the experiment.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure, which includes a reactive chloromethyl group and an aminothiazole core, several degradation pathways are possible:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 2-Amino-4-(hydroxymethyl)thiazole.

  • Photodegradation: Exposure to UV light can induce degradation. For similar aminothiazole structures, this can lead to ring opening or dehalogenation.[5][6]

  • Reaction with Nucleophiles: The chloromethyl group can react with nucleophiles present in the solution, including buffers or other components of the experimental medium.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents.[2][7] Contact with such agents should be avoided to prevent rapid and potentially hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of activity over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it at -20°C or lower, protected from light, and for a limited time. Perform a stability study in your specific experimental medium to determine the usable lifetime of the solution.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products.Review the solution preparation and storage procedures. Consider potential sources of degradation such as exposure to light, elevated temperature, or incompatible reagents in the medium. Use a stability-indicating HPLC method to track the formation of degradants over time.
Low purity of the compound upon receipt or after storage. Improper storage conditions.Always store the solid compound at the recommended 2-8°C in a tightly sealed container.[1][2][3] If possible, store under an inert atmosphere.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

The following table summarizes representative stability data for this compound under various conditions. This data is illustrative and actual stability will depend on the specific experimental context. It is highly recommended to perform a stability study for your specific formulation and storage conditions.

Condition Solvent Temperature Duration Assay (% Initial) Major Degradant(s) Observed
Hydrolysis 0.1 M HCl60°C24 hours~85%2-Amino-4-(hydroxymethyl)thiazole
Hydrolysis 0.1 M NaOH60°C8 hours~70%Multiple degradation products
Oxidation 3% H₂O₂Room Temp24 hours~90%Oxidized thiazole species
Thermal Water80°C48 hours~80%2-Amino-4-(hydroxymethyl)thiazole and others
Photostability MethanolRoom Temp (ICH light)24 hours~92%Photodegradation products

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., anhydrous DMSO or ethanol) to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protecting container at -20°C or below. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study (General Procedure)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool the solution, neutralize with an appropriate base, and dilute to the target concentration for analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified period. Cool the solution, neutralize with an appropriate acid, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature, protected from light, for a specified period. Dilute for analysis.

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C). Also, prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and heat it. Analyze samples at various time points.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method
  • Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated to ensure it can separate the intact this compound from all potential degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_solution Was the solution prepared fresh? start->check_solution check_storage How was the stock solution stored? check_solution->check_storage Yes prepare_fresh Action: Prepare fresh solution immediately before use. check_solution->prepare_fresh No check_solid How was the solid compound stored? check_storage->check_solid Properly store_properly_stock Action: Store stock at <= -20°C, protect from light, aliquot. check_storage->store_properly_stock Improperly store_properly_solid Action: Store solid at 2-8°C in a sealed, dry container. check_solid->store_properly_solid Improperly run_hplc Analyze by stability- indicating HPLC check_solid->run_hplc Properly prepare_fresh->run_hplc store_properly_stock->run_hplc store_properly_solid->run_hplc end_good Problem Resolved run_hplc->end_good Degradation confirmed and addressed end_bad Issue Persists: Contact Technical Support run_hplc->end_bad No degradation detected

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow cluster_stress Stress Conditions hydrolysis Hydrolysis (Acid, Base, Neutral) analysis Analyze all samples by Stability-Indicating HPLC-UV/MS hydrolysis->analysis oxidation Oxidation (e.g., H₂O₂) oxidation->analysis thermal Thermal (Solid & Solution) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Prepare Solutions of 2-Amino-4-(chloromethyl)thiazole HCl start->hydrolysis start->oxidation start->thermal start->photo control Unstressed Control (Stored at -20°C, dark) start->control control->analysis evaluation Evaluate Data: - Identify Degradants - Determine Degradation Pathways - Validate Analytical Method analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

How to avoid polymerization of 2-Amino-4-(chloromethyl)thiazole hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the polymerization of 2-Amino-4-(chloromethyl)thiazole hydrochloride during your chemical reactions. By understanding the causes of polymerization and implementing the recommended preventative measures, you can improve reaction yields and ensure the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The primary cause of polymerization is a self-alkylation reaction. The 2-Amino-4-(chloromethyl)thiazole molecule has two reactive sites: a nucleophilic amino group (-NH₂) and an electrophilic chloromethyl group (-CH₂Cl). Under neutral or basic conditions, the amino group of one molecule can attack the chloromethyl group of another, leading to the formation of dimers, oligomers, and ultimately, insoluble polymers. The hydrochloride salt form of this compound is crucial for its stability, as it protonates the amino group, reducing its nucleophilicity and thereby inhibiting this self-reaction.

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor in maintaining the stability of this compound.

  • Acidic Conditions (pH < 6): In an acidic environment, the amino group is protonated to form an ammonium salt (-NH₃⁺). This positive charge significantly reduces the nucleophilicity of the amino group, making it much less likely to participate in the self-alkylation reaction that leads to polymerization. Therefore, maintaining acidic conditions is the most effective way to prevent polymerization. The solubility of 2-aminothiazole derivatives is also generally higher in acidic aqueous solutions.[1]

  • Neutral to Basic Conditions (pH ≥ 7): As the pH increases towards neutral and becomes basic, the amino group is deprotonated (-NH₂). In its free base form, the amino group is highly nucleophilic and readily reacts with the electrophilic chloromethyl group of other molecules, initiating polymerization.

Q3: What is the recommended temperature for reactions involving this compound?

Q4: Can I use a protecting group to prevent polymerization?

A4: Yes, protecting the amino group is an excellent strategy to prevent polymerization, especially if the reaction conditions cannot be maintained at a low pH. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[2][3]

Troubleshooting Guide

If you encounter issues with polymerization during your experiments, consult the following guide for potential causes and solutions.

Observation Potential Cause Recommended Solution(s)
Reaction mixture becomes cloudy, viscous, or a precipitate forms. Polymerization of this compound.1. Check and Adjust pH: Immediately check the pH of your reaction mixture. If it is neutral or basic, carefully add a dilute acid (e.g., HCl in an appropriate solvent) to lower the pH to the acidic range (ideally pH 3-5). 2. Lower the Temperature: If the reaction is being heated, reduce the temperature or move it to an ice bath to slow down the polymerization rate. 3. Change Solvent: Consider if your solvent is promoting the reaction. Aprotic polar solvents are generally suitable. Ensure your solvent is dry and free of basic impurities. 4. Use a Protecting Group: For future experiments under similar conditions, consider protecting the amino group with a Boc group prior to the reaction.
Low yield of the desired product and isolation of an insoluble solid. Significant portion of the starting material has polymerized.1. Review Reaction Setup: Ensure that all reagents and solvents are free from basic impurities. If a base is required for your reaction, consider a non-nucleophilic base and add it slowly at a low temperature. 2. Optimize Reagent Addition: Add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polymerization. 3. Purification of Starting Material: If you suspect the quality of your starting material, consider purification before use.
Discoloration of the reaction mixture (e.g., turning brown or black). Degradation of the thiazole ring or advanced polymerization.1. Protect from Light and Air: Thiazole derivatives can be sensitive to light and air. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and in vessels protected from light. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to degradation pathways.

Experimental Protocols

General Handling and Storage to Prevent Polymerization

To ensure the stability of this compound before and during your experiments, follow these guidelines:

  • Storage: Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.

  • Dissolution: When preparing a stock solution, use a slightly acidic solvent to maintain the protonation of the amino group. If using an organic solvent, ensure it is dry and free of basic impurities.

Protocol for N-Boc Protection of 2-Amino-4-(chloromethyl)thiazole

This protocol describes how to protect the amino group of 2-Amino-4-(chloromethyl)thiazole to prevent polymerization during subsequent reactions that may require neutral or basic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a water-acetone mixture)[2][4]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1.0 equivalent) in the chosen solvent.

  • Add the base (1.0-1.5 equivalents). If using sodium bicarbonate in an aqueous mixture, it will neutralize the hydrochloride and the acid formed during the reaction. If using TEA in an anhydrous solvent, it will act as an acid scavenger.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography to obtain N-Boc-2-amino-4-(chloromethyl)thiazole.

Protocol for N-Boc Deprotection

After your desired reaction is complete, the Boc protecting group can be easily removed under acidic conditions.

Materials:

  • N-Boc-2-amino-4-(chloromethyl)thiazole derivative

  • Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like methanol or dioxane)[2][3]

  • Dichloromethane (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane.

  • Add the acidic solution (e.g., a solution of HCl in methanol or TFA).

  • Stir the mixture at room temperature. The deprotection is often rapid and can be monitored by TLC.

  • Once the reaction is complete, the solvent and excess acid can be removed under reduced pressure to yield the deprotected amine salt.

Visual Guides

To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and logical workflows.

troubleshooting_workflow start Polymerization Observed? check_ph Check pH start->check_ph is_acidic Is pH Acidic? check_ph->is_acidic adjust_ph Adjust to pH < 6 is_acidic->adjust_ph No check_temp Check Temperature is_acidic->check_temp Yes adjust_ph->check_temp is_high_temp Is Temp > RT? check_temp->is_high_temp lower_temp Lower Temperature is_high_temp->lower_temp Yes consider_protection Consider Boc Protection for Future Reactions is_high_temp->consider_protection No lower_temp->consider_protection end_node Problem Mitigated consider_protection->end_node protection_strategy start 2-Amino-4-(chloromethyl)thiazole Hydrochloride protect Boc Protection ((Boc)₂O, Base) start->protect protected_intermediate N-Boc Protected Intermediate protect->protected_intermediate reaction Desired Reaction (Neutral/Basic Conditions) protected_intermediate->reaction protected_product N-Boc Protected Product reaction->protected_product deprotect Boc Deprotection (Acid, e.g., TFA) protected_product->deprotect final_product Final Product deprotect->final_product

References

Technical Support Center: Purifying 2-Aminothiazole Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-aminothiazole derivatives via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when trying to recrystallize a new 2-aminothiazole derivative?

A1: The crucial first step is solvent selection. The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For 2-aminothiazole derivatives, which are generally polar, it is recommended to start with polar protic solvents.[1] Small-scale solubility tests with a range of solvents will help you identify the most suitable one.[1]

Q2: Which solvents are commonly used for the recrystallization of 2-aminothiazole derivatives?

A2: Based on literature and the polar nature of the 2-aminothiazole core, the following solvents are good starting points:

  • Ethanol and Methanol: These are frequently used for recrystallizing various thiazole-containing compounds.[1][2]

  • Water: Due to the ability of the 2-aminothiazole moiety to form hydrogen bonds, water can be a suitable solvent, especially for more polar derivatives.[3] The solubility in aqueous solutions can be pH-dependent.[3]

  • Benzene: In some specific cases, benzene has been used for the recrystallization of 2-aminothiazole.[4]

  • Co-solvents: Mixtures of a water-miscible organic solvent (like DMSO, ethanol, or PEG) and water can be effective in modulating solubility.[5]

Q3: How does pH affect the recrystallization of 2-aminothiazole derivatives?

A3: The solubility of 2-aminothiazole derivatives can be significantly influenced by pH due to the presence of the basic amino group.[3][5] In acidic conditions, the amino group can be protonated, which generally increases the aqueous solubility.[3][5] This property can be exploited for purification. For instance, the compound can be dissolved in an acidic solution to remove insoluble impurities, followed by neutralization to precipitate the purified product. However, be cautious as extreme pH values could lead to the degradation of your compound.[5]

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system is a common and effective technique. This method is useful when no single solvent has the ideal solubility characteristics. The process typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated to redissolve the precipitate and cooled slowly to form crystals.

Troubleshooting Guide

Problem 1: My compound will not crystallize from the solution upon cooling.

  • Possible Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[6]

    • Solution: Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[7] If you are using a rotary evaporator, you can carefully remove a portion of the solvent.[6]

  • Possible Cause B: The solution is supersaturated. Crystal growth requires a nucleation site.[6]

    • Solution 1: "Scratch" the solution. Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that provide nucleation sites for crystal growth.[6]

    • Solution 2: "Seed" the solution. If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[6]

    • Solution 3: Cool to a lower temperature. Place the flask in an ice bath or even a salt-ice bath to further decrease the solubility of your compound.[6]

Problem 2: My compound "oils out" instead of forming crystals.

  • Possible Cause A: The melting point of your compound is lower than the boiling point of the solvent. The compound is coming out of the solution as a liquid.[6]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. This can be achieved by leaving the flask to cool on a benchtop rather than placing it directly in an ice bath.[6]

  • Possible Cause B: The compound is significantly impure. Impurities can lower the melting point of a substance.[6]

    • Solution: Consider pre-purification by another method, such as column chromatography, before attempting recrystallization.

Problem 3: Crystals form too quickly, especially during hot filtration.

  • Possible Cause: The solubility of the compound decreases rapidly with a slight drop in temperature.

    • Solution: Use a slight excess of the hot solvent to ensure the compound remains dissolved during the filtration step. The excess solvent can be evaporated after filtration.[8] It is also helpful to pre-warm the filtration apparatus (funnel and receiving flask) with hot solvent.[8][9]

Problem 4: The recrystallized product is still impure.

  • Possible Cause A: Inefficient removal of impurities.

    • Solution: Ensure that you are using the minimum amount of hot solvent to dissolve your compound. Using too much will cause some of the impurities to co-crystallize with your product upon cooling. If you have colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration.

  • Possible Cause B: The cooling process was too rapid. Fast cooling can trap impurities within the crystal lattice.[7]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Data Presentation

Table 1: Qualitative Solvent Selection Guide for Recrystallization of 2-Aminothiazole Derivatives

Solvent ClassExamplesSuitability for 2-Aminothiazole DerivativesNotes
Polar Protic Ethanol, Methanol, WaterGenerally Suitable Good starting point for solubility tests.[1] Solubility in water is pH-dependent.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Potentially Suitable May be used as a co-solvent or for derivatives with intermediate polarity.
Non-Polar Aromatic Benzene, ToluenePotentially Suitable (with caution) Benzene has been reported for 2-aminothiazole recrystallization but is a known carcinogen.[4] Toluene can be a good choice for less polar derivatives.
Non-Polar Aliphatic Hexane, HeptaneGenerally Unsuitable as a primary solventCan be used as an anti-solvent in a two-solvent system to induce precipitation.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally Unsuitable as a primary solventCan be used as an anti-solvent.
Halogenated Dichloromethane (DCM), ChloroformPotentially Suitable as a co-solventMay be useful for dissolving less polar derivatives before adding an anti-solvent.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (solvent #1).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (solvent #2) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a chilled mixture of the two solvents for washing.

Mandatory Visualizations

Recrystallization_Workflow start Start with Crude 2-Aminothiazole Derivative solvent_selection Solvent Selection: Perform small-scale solubility tests start->solvent_selection dissolution Dissolve crude product in minimum amount of hot solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Slowly cool the solution to induce crystallization hot_filtration->cooling crystal_isolation Isolate crystals by vacuum filtration cooling->crystal_isolation washing Wash crystals with ice-cold solvent crystal_isolation->washing drying Dry the purified crystals washing->drying end Pure 2-Aminothiazole Derivative drying->end

Caption: A general experimental workflow for the recrystallization of 2-aminothiazole derivatives.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out impure_product Product is Still Impure start->impure_product too_much_solvent Too much solvent used? -> Boil off excess solvent no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? -> Scratch flask or add seed crystal no_crystals->supersaturated No low_mp Low melting point or impure? -> Reheat, add more solvent, cool slowly oiling_out->low_mp fast_cooling Cooled too quickly? -> Allow for slow cooling impure_product->fast_cooling inefficient_removal Inefficient impurity removal? -> Use minimum hot solvent, consider charcoal treatment impure_product->inefficient_removal

Caption: A troubleshooting guide for common issues in the recrystallization of 2-aminothiazole derivatives.

References

Addressing poor solubility of 2-Amino-4-(chloromethyl)thiazole hydrochloride in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 2-Amino-4-(chloromethyl)thiazole hydrochloride in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It is an off-white solid.[1] As a hydrochloride salt, it exhibits high polarity, which often leads to poor solubility in many common organic reaction media. This can result in low reaction yields, difficult work-ups, and reproducibility issues.

Q2: What is the general solubility profile of this compound?

Q3: Are there any known stability issues with this compound?

A3: this compound is generally stable, but like many thiazole derivatives, it can be sensitive to strong bases and high temperatures, which may lead to decomposition.[1]

Troubleshooting Guides

Issue 1: The compound does not dissolve in the chosen reaction solvent.

Possible Causes:

  • Solvent Polarity: The solvent may not be polar enough to dissolve the hydrochloride salt.

  • Low Temperature: Solubility is often temperature-dependent.

  • Inadequate Agitation: Insufficient mixing can slow down the dissolution process.

Solutions:

  • Solvent Selection:

    • Polar Aprotic Solvents: Start with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), where related compounds have shown moderate solubility.[2]

    • Polar Protic Solvents: Alcohols such as ethanol or isopropanol can be effective, sometimes requiring heating.[3]

    • Co-solvents: A mixture of a polar solvent (e.g., ethanol) with a less polar solvent can be used to achieve the desired solubility and reaction compatibility.

  • Temperature Adjustment:

    • Gentle heating of the solvent can significantly improve solubility. The melting point of the compound is 141-143 °C, so reactions can often be warmed without decomposition.[4] Always monitor for any signs of degradation (color change).

  • Enhanced Agitation:

    • Use vigorous stirring or sonication to aid the dissolution process.

Issue 2: The reaction is slow or incomplete due to poor solubility.

Possible Causes:

  • Low Concentration of Reactant: The concentration of the dissolved thiazole derivative is too low for an efficient reaction rate.

  • Heterogeneous Reaction: The reaction is occurring at the solid-liquid interface, which is inherently slower.

Solutions:

  • Free-Basing the Amine:

    • Convert the hydrochloride salt to the free base, which is generally more soluble in organic solvents. This can be achieved by neutralization with a mild base. See the detailed protocol below.

  • Phase Transfer Catalysis (PTC):

    • For reactions involving a separate aqueous phase (e.g., with an inorganic base), a phase transfer catalyst can be employed to transport the deprotonated thiazole into the organic phase where the reaction occurs.

  • Running the Reaction as a Suspension:

    • In some cases, a reaction can be successfully carried out as a heterogeneous mixture (suspension). This often requires longer reaction times and efficient stirring to ensure good contact between the reactants. A patent for a related compound describes a process where thiourea is suspended in water.[5]

Data Presentation

Table 1: Estimated Solubility of Structurally Similar 2-Aminothiazole Derivatives

SolventEstimated Solubility (mg/mL)Reference Compound
Ethanol~122-amino-4-phenyl thiazole[2]
DMSO~102-amino-4-phenyl thiazole[2]
DMF~102-amino-4-phenyl thiazole[2]
WaterSparingly solubleGeneral knowledge for hydrochloride salts

Note: This data is for a structurally related compound and should be used as an estimation. It is highly recommended to perform a small-scale solubility test with this compound in the desired solvent before proceeding with the main reaction.

Experimental Protocols

Protocol 1: Free-Basing of this compound

Objective: To convert the hydrochloride salt to the more organic-soluble free base.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve or suspend the this compound in water.

  • Carefully add saturated aqueous NaHCO₃ solution dropwise with stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free base.

  • The resulting free base can then be dissolved in a suitable organic solvent for the subsequent reaction.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubility Solubility Challenge cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome start 2-Amino-4-(chloromethyl)thiazole hydrochloride (Solid) solubility_issue Poor solubility in reaction medium start->solubility_issue strategy1 Solvent Screening (Polar Aprotic/Protic) solubility_issue->strategy1 strategy2 Temperature Adjustment solubility_issue->strategy2 strategy3 Free-Basing solubility_issue->strategy3 strategy4 Phase Transfer Catalysis solubility_issue->strategy4 strategy5 Suspension Reaction solubility_issue->strategy5 outcome Homogeneous Reaction Mixture / Successful Heterogeneous Reaction strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome strategy5->outcome

Caption: Troubleshooting workflow for addressing poor solubility.

logical_relationship compound 2-Amino-4-(chloromethyl)thiazole ·HCl polarity High Polarity (Salt Form) compound->polarity is a solubility Solubility solvent Solvent Choice solubility->solvent depends on polarity->solubility influences nonpolar Non-polar Organic Solvents polarity->nonpolar mismatch leads to polar Polar Organic Solvents polarity->polar match leads to solvent->nonpolar can be solvent->polar can be outcome_poor Poor Solubility nonpolar->outcome_poor outcome_good Improved Solubility polar->outcome_good

Caption: Relationship between compound properties and solubility.

References

Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 2-Amino-4-(chloromethyl)thiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reactions involving 2-Amino-4-(chloromethyl)thiazole hydrochloride. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in N-alkylation reactions with this compound?

A1: Researchers often encounter several challenges during the N-alkylation of amines with this compound. These include:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired N-alkylated product.

  • Over-alkylation: The product of the initial N-alkylation can sometimes be more nucleophilic than the starting amine, leading to a second alkylation and the formation of undesired quaternary ammonium salts.

  • Side Reactions: The reactive chloromethyl group can participate in side reactions, especially under harsh conditions or in the presence of strong bases.

  • Poor Solubility: The hydrochloride salt of 2-Amino-4-(chloromethyl)thiazole and certain amine reactants may have limited solubility in common organic solvents, hindering reaction kinetics.

  • Difficult Purification: Separating the desired product from unreacted starting materials, the catalyst, and side products can be challenging.

Q2: Which catalysts are recommended for optimizing N-alkylation reactions with this compound?

A2: Phase-transfer catalysts (PTCs) are highly recommended for N-alkylation reactions involving this compound. PTCs facilitate the transfer of reactants between immiscible phases (e.g., a solid inorganic base and an organic solvent), enabling milder reaction conditions, the use of less expensive and more environmentally friendly bases, and often improved yields and selectivity.[1]

Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst for this type of reaction.[2] Other quaternary ammonium salts can also be employed. For certain less reactive alkylating agents (not typically the case with the highly reactive chloromethyl group), transition metal catalysts such as those based on Ruthenium, Iridium, Palladium, or Cobalt have been used in "borrowing hydrogen" or "hydrogen autotransfer" catalysis.

Q3: How does a phase-transfer catalyst (PTC) work in this reaction?

A3: In the context of N-alkylating an amine with this compound using an inorganic base (like potassium carbonate), the PTC, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction through the following mechanism:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base K₂CO₃ (solid) Catalyst_Aq Q⁺X⁻ (aq) Base->Catalyst_Aq Anion Exchange Base_Ion Q⁺HCO₃⁻ (aq) Catalyst_Aq->Base_Ion Amine R-NH₂ (org) Base_Ion->Amine Deprotonation Catalyst_Org Q⁺X⁻ (org) Deprotonated_Amine R-NH⁻Q⁺ (org) Amine->Deprotonated_Amine Thiazole 2-Amino-4-(chloromethyl)thiazole (org) Product N-alkylated Product (org) Thiazole->Product Deprotonated_Amine->Thiazole Nucleophilic Attack Product->Catalyst_Org Catalyst Regeneration Catalyst_Org->Base_Ion Phase Transfer

Phase-Transfer Catalysis (PTC) Mechanism for N-Alkylation.
  • Anion Exchange: The PTC (Q⁺X⁻) exchanges its anion (X⁻) with the anion of the base (e.g., carbonate) at the interface of the two phases.

  • Phase Transfer: The newly formed ion pair (e.g., Q⁺HCO₃⁻) is soluble in the organic phase and moves into it.

  • Deprotonation: In the organic phase, the PTC-base ion pair deprotonates the amine (R-NH₂), making it a more potent nucleophile.

  • Nucleophilic Attack: The activated amine then reacts with the 2-Amino-4-(chloromethyl)thiazole via an SN2 reaction to form the N-alkylated product.

  • Catalyst Regeneration: The PTC is regenerated and returns to the aqueous/solid phase interface to repeat the cycle.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Base: The base may be too weak to deprotonate the amine, or it may be insoluble in the reaction medium without a suitable PTC. 2. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Poor Solubility of Reactants: The amine or thiazole derivative may not be sufficiently soluble in the chosen solvent.1. Base Selection: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in conjunction with a phase-transfer catalyst (e.g., TBAB). For less reactive amines, a stronger base might be considered, but this increases the risk of side reactions. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious of potential decomposition at very high temperatures. 3. Solvent Choice: Use polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to improve solubility.
Formation of Multiple Products (Over-alkylation) The N-alkylated product is more nucleophilic than the starting amine and reacts further with the 2-Amino-4-(chloromethyl)thiazole.1. Control Stoichiometry: Use an excess of the starting amine relative to the 2-Amino-4-(chloromethyl)thiazole. 2. Slow Addition: Add the 2-Amino-4-(chloromethyl)thiazole solution slowly to the reaction mixture containing the amine and base. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
Presence of Impurities/Side Products 1. Decomposition: The starting material or product may be unstable at the reaction temperature. 2. Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures. 3. Hydrolysis: Presence of water can lead to hydrolysis of the chloromethyl group.1. Lower Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 2. Solvent Selection: Choose a more inert solvent if solvent-related side products are identified. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product The product may be highly soluble in the reaction solvent, or it may form a salt that is difficult to handle.1. Work-up Procedure: After the reaction, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine to remove water-soluble impurities. 2. Purification: Use column chromatography on silica gel to separate the product from unreacted starting materials and other impurities. 3. Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Experimental Protocols

General Protocol for N-Alkylation using Phase-Transfer Catalysis

This protocol provides a general starting point for the N-alkylation of an amine with this compound under phase-transfer catalysis. Optimization of specific parameters may be required for different amine substrates.

Materials:

  • This compound

  • Amine of interest

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (MeCN), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.2 equivalents), potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Start Start Setup 1. Reaction Setup: - Amine - K₂CO₃ - TBAB Start->Setup Solvent 2. Add Anhydrous MeCN Setup->Solvent Reactant 3. Add 2-Amino-4-(chloromethyl)thiazole hydrochloride solution Solvent->Reactant Reaction 4. Heat and Monitor (TLC/LC-MS) Reactant->Reaction Workup 5. Cool, Filter, Concentrate Reaction->Workup Extraction 6. Dissolve and Extract Workup->Extraction Dry 7. Dry and Concentrate Extraction->Dry Purify 8. Column Chromatography Dry->Purify End End Product Purify->End

General Experimental Workflow for N-Alkylation.

Catalyst Performance Data (Illustrative)

The following table provides illustrative data on how catalyst and reaction conditions can influence the outcome of N-alkylation reactions. Note that these are generalized values and actual results will vary depending on the specific amine substrate.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
TBAB K₂CO₃MeCN806-1275-90
TBAB Cs₂CO₃DMF604-880-95
None K₂CO₃MeCN8024< 20
None Et₃NCH₂Cl₂402430-50

This data illustrates that the use of a phase-transfer catalyst like TBAB in combination with an inorganic base and a polar aprotic solvent generally leads to higher yields in shorter reaction times compared to reactions without a catalyst or with an organic base in a less polar solvent.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Aminothiazoles: Hantzsch Synthesis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities. The efficient and versatile synthesis of this scaffold is therefore of paramount importance to the drug discovery and development process. This guide provides an objective comparison of the classical Hantzsch synthesis with other notable methods for the production of 2-aminothiazoles, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Synthetic Methods

The choice of synthetic route to 2-aminothiazoles is often dictated by factors such as desired substitution patterns, availability of starting materials, reaction conditions, and overall efficiency. The following table summarizes the key performance indicators of the methods discussed in this guide.

Synthesis MethodStarting MaterialsKey FeaturesTypical Reaction TimeTypical Yields (%)
Hantzsch Synthesis α-Haloketone, ThioureaWell-established, versatile, broad substrate scope.2 - 12 hours60 - 95%
One-Pot Hantzsch Variants Ketone, Thiourea, Halogenating agent/CatalystAvoids isolation of lachrymatory α-haloketones, improved operational simplicity.2 - 12 hours40 - 90%
Microwave-Assisted Hantzsch α-Haloketone/Ketone, ThioureaDramatically reduced reaction times, often higher yields.5 - 30 minutes85 - 98%
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide (or equivalent)Access to 5-aminothiazoles, mild reaction conditions.Not specified"Significant"
Domino Alkylation-Cyclization Propargyl Bromide, ThioureaRapid, high-yielding, avoids α-haloketones.~10 minutes (Microwave)High

In-Depth Analysis of Synthetic Routes

This section provides a detailed overview of each synthetic methodology, including reaction mechanisms, experimental data, and representative protocols.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains the most common and versatile method for the preparation of 2-aminothiazoles. The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Reaction Mechanism:

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration CookHeilbron_Mechanism Aminonitrile α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate Aminonitrile->Intermediate1 CS2 Carbon Disulfide CS2->Intermediate1 Nucleophilic Attack Intermediate2 Iminothiazolidine-2-thione Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminothiazole Intermediate2->Product Tautomerization

A Comparative Guide to the Biological Activity of Novel 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of newly synthesized 2-aminothiazole derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity Data

The biological activities of 2-aminothiazole derivatives are profoundly influenced by the nature and position of substituents on the thiazole ring.[5][6] The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potential of these derivatives.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

The in vitro cytotoxic activity of 2-aminothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[7]
Compound 20H1299 (Lung Cancer)4.89 µM[7]
SHG-44 (Glioma)4.03 µM[7]
TH-39K562 (Leukemia)0.78 µM[7]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic Cancer)43.08 µM[8]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)M. tuberculosis H37Rv0.024 µM (MIC)[6]
4,5,6,7-tetrahydrobenzo[d]thiazole (26b)H1299 (Lung Cancer)4.89 µmol/L[9]
SHG-44 (Glioma)4.03 µmol/L[9]
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
A series of 2-aminothiazolesBacillus subtilis50 and 100[10][11]
E. coli50 and 100[10][11]
Candida albicans50 and 100[10][11]
Aspergillus niger50 and 100[10][11]
Functionally substituted derivativesVarious bacteria & fungiMore active than ampicillin & streptomycin[12]
N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[13]
Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

The anti-inflammatory activity is often evaluated by measuring the inhibition of enzymes like inducible nitric oxide synthase (iNOS).

Compound/DerivativeTargetInhibitory ActivityReference
5-(1-methyl)ethyl-4-methylthiazol-2-ylamine (5a)iNOSSelective inhibition[5]
5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine (5b)iNOSSelective inhibition[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological activity screening.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (2-aminothiazole derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.

Materials:

  • Nutrient agar plates

  • Bacterial or fungal strains

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic solution (e.g., ampicillin, streptomycin)

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the nutrient agar plate.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar plate using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution and the standard antibiotic into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Complete cell culture medium

  • Test compounds

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the 2-aminothiazole derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizing Experimental Workflows and Pathways

Visual representations are essential for understanding complex biological processes and experimental designs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-Aminothiazole Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Purification->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Identifies Key Moieties

Caption: General workflow for screening newly synthesized 2-aminothiazole derivatives.

Apoptosis_Signaling_Pathway cluster_pathway Apoptosis Induction Pathway Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

SAR_Logic cluster_substituents Substituent Effects on Activity cluster_outcome Biological Outcome Core 2-Aminothiazole Core Essential for Activity R1 R1 at C4 Bulky groups may decrease activity Core:f1->R1:f0 R2 R2 at C5 Electron-withdrawing groups may enhance activity Core:f1->R2:f0 R3 R3 at N2 Aromatic substitutions often improve activity Core:f1->R3:f0 Low_Activity Low Potency R1:f1->Low_Activity High_Activity High Potency R2:f1->High_Activity R3:f1->High_Activity

Caption: Structure-Activity Relationship (SAR) logic for 2-aminothiazole derivatives.

References

The Art of Molecular Tinkering: A Comparative Guide to 2-Amino-4-(chloromethyl)thiazole Hydrochloride Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of meticulous design, synthesis, and evaluation. The 2-aminothiazole scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] This guide delves into the structure-activity relationship (SAR) of analogues derived from a key building block, 2-Amino-4-(chloromethyl)thiazole hydrochloride, offering a comparative analysis of their biological performance, supported by experimental data.

The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties. By systematically altering the substituents on the thiazole ring and the 2-amino group, researchers can explore the chemical space to identify compounds with enhanced potency and selectivity against various biological targets, including protein kinases and cancer cells.[1][3][4]

Unveiling the Structure-Activity Landscape: A Tale of Two Modifications

The primary focus of SAR studies on this compound analogues revolves around two key areas of modification: the C4-chloromethyl group and the N2-amino group. The chloromethyl group serves as a reactive handle for introducing a diverse array of substituents, while the amino group provides a crucial point for interaction with biological targets and can be acylated or alkylated to modulate activity.

Impact of Substituents at the 4-Position

The nature of the substituent at the 4-position of the thiazole ring, introduced via the chloromethyl group, significantly influences the biological activity of the resulting analogues.

Compound ID4-Position SubstituentTarget/Cell LineIC50 (µM)Reference
1a -CH₂-S-arylLIMK14[4]
1b -CH₂-N(R)-arylVarious Cancer Cell LinesVaries[1]
1c -CH₂-O-arylNot SpecifiedNot SpecifiedN/A

Table 1: Comparison of biological activity of 2-aminothiazole analogues with modifications at the 4-position. IC50 values represent the concentration required for 50% inhibition of the target or cell growth.

As illustrated in Table 1, the introduction of different functionalities at the 4-position leads to a range of biological activities. For instance, a thioether linkage to an aryl group (Compound 1a) resulted in a modest LIMK1 inhibitor with an IC50 of 4 µM.[4] Further modifications by replacing the sulfur with a substituted nitrogen have been explored to enhance anticancer activity against various cell lines.[1]

The Crucial Role of the 2-Amino Group Substituent

Modification of the 2-amino group has proven to be a highly effective strategy for optimizing the potency of 2-aminothiazole derivatives. Acylation of the amino group with various substituted benzoyl or other acyl groups can dramatically enhance inhibitory activity.

Compound ID2-Amino SubstituentTargetIC50 (nM)Reference
2a -NH₂ (unsubstituted)Src Kinase>10,000[3]
2b (Dasatinib) -NH-CO-C₆H₄-Cl(2)-CH₃(6)Pan-Src Kinase<1[3]
2c -NH-CO-aryl (various)Aurora Kinase AVaries[5]

Table 2: Influence of 2-amino group substitution on kinase inhibitory activity. IC50 values represent the concentration required for 50% inhibition of the target kinase.

The data in Table 2 clearly demonstrates the profound impact of substitution at the 2-amino position. The parent 2-aminothiazole (Compound 2a) is largely inactive as a Src kinase inhibitor.[3] However, the introduction of a specific N-acyl group, as seen in the potent pan-Src kinase inhibitor Dasatinib (Compound 2b), leads to a remarkable increase in potency, with sub-nanomolar IC50 values.[3] Similarly, a range of N-acyl-2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinase A, with their activity being highly dependent on the nature of the aryl substituent.[5]

Experimental Corner: Synthesizing and Evaluating Novel Analogues

The generation of a diverse library of 2-aminothiazole analogues and the subsequent evaluation of their biological activity are cornerstones of any successful SAR study.

General Synthetic Protocol

A common synthetic route to generate analogues of this compound involves a two-step process:

  • Modification of the 4-chloromethyl group: The chlorine atom can be displaced by various nucleophiles, such as thiols, amines, or alcohols, to introduce a wide range of substituents at the 4-position. This reaction is typically carried out in a suitable solvent in the presence of a base.

  • Acylation or Alkylation of the 2-amino group: The 2-amino group can be acylated using an appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent) or alkylated using an alkyl halide.

Synthesis_Workflow Start 2-Amino-4-(chloromethyl)thiazole HCl Step1 Nucleophilic Substitution at C4-chloromethyl Start->Step1 Intermediate 4-Substituted-2-aminothiazole Step1->Intermediate Step2 Acylation/Alkylation of 2-amino group Intermediate->Step2 Final_Product Target Analogues Step2->Final_Product MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat with Test Compounds Start->Step1 Step2 Incubate (e.g., 48h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (e.g., 4h) Step3->Step4 Step5 Solubilize Formazan Crystals Step4->Step5 Step6 Measure Absorbance Step5->Step6 End Calculate IC50 Values Step6->End

References

A Comparative Analysis of the Reactivity of 2-Amino-4-(chloromethyl)thiazole Hydrochloride with Other Thiazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The selection of an appropriate thiazole precursor is a critical decision in the synthesis of novel drug candidates, directly impacting reaction efficiency, yield, and the accessibility of diverse derivatives. This guide provides an objective, data-driven comparison of the reactivity of 2-Amino-4-(chloromethyl)thiazole hydrochloride against other common thiazole precursors, offering insights for synthetic strategy and drug discovery pipelines.

Executive Summary of Reactivity Comparison

This compound distinguishes itself as a highly versatile and reactive precursor, primarily due to the presence of a benzylic-like chloromethyl group at the 4-position. This feature facilitates efficient nucleophilic substitution reactions, making it an ideal starting material for the synthesis of a wide array of functionalized thiazole derivatives. The following tables summarize the comparative performance of this precursor against other common thiazole building blocks in key synthetic transformations.

Data Presentation: Comparative Reactivity of Thiazole Precursors

Table 1: Comparison of Yields in Nucleophilic Substitution Reactions
Thiazole PrecursorNucleophileReaction TypeTypical Yield (%)Reference
2-Amino-4-(chloromethyl)thiazole HCl ThioureaS-Alkylation85-95%[1]
2-Amino-4-(chloromethyl)thiazole HCl PiperidineN-Alkylation80-90%[2]
2-BromothiazoleThioureaS-Alkylation60-75%[3]
2-BromothiazolePiperidineN-Alkylation55-70%[3]
2-Amino-4-methylthiazole-(Requires functionalization prior to substitution)N/A
4-Methyl-2-phenylthiazole-(Requires functionalization prior to substitution)N/A
Table 2: Comparison of Reaction Times in Nucleophilic Substitution
Thiazole PrecursorNucleophileReaction TypeTypical Reaction Time
2-Amino-4-(chloromethyl)thiazole HCl ThioureaS-Alkylation1-3 hours
2-Amino-4-(chloromethyl)thiazole HCl PiperidineN-Alkylation2-4 hours
2-BromothiazoleThioureaS-Alkylation6-12 hours
2-BromothiazolePiperidineN-Alkylation8-16 hours

Experimental Protocols

General Protocol for S-Alkylation of Thiourea with this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction Execution: Stir the mixture at reflux for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the corresponding isothiouronium salt.

General Protocol for N-Alkylation of a Secondary Amine with this compound
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add the secondary amine (e.g., piperidine, 1.2 equivalents) and a base (e.g., potassium carbonate, 2 equivalents).

  • Reaction Execution: Stir the reaction mixture at 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity Analysis and Mechanistic Insights

The enhanced reactivity of this compound stems from the electronic nature of the thiazole ring and the stability of the carbocation intermediate formed during nucleophilic substitution. The electron-donating amino group at the 2-position and the sulfur atom in the ring help to stabilize the transition state of the SN1 or SN2 reaction at the chloromethyl group.

In contrast, precursors like 2-bromothiazole exhibit lower reactivity towards nucleophilic substitution at the halogenated carbon of the thiazole ring itself.[3] This is due to the electron-withdrawing nature of the nitrogen atom and the aromaticity of the thiazole ring, which makes direct nucleophilic aromatic substitution more challenging. Precursors such as 2-amino-4-methylthiazole lack a readily displaceable leaving group and require prior functionalization (e.g., radical bromination of the methyl group) to undergo similar substitution reactions, adding steps and potentially reducing overall yield.

Visualizing Reaction Pathways and Workflows

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis is a fundamental method for constructing the thiazole ring, often used to produce precursors for further functionalization.[4]

Hantzsch_Synthesis alpha_haloketone α-Haloketone mixing Mixing in Solvent alpha_haloketone->mixing thioamide Thioamide thioamide->mixing cyclization Cyclization & Dehydration mixing->cyclization Heat thiazole Thiazole Derivative cyclization->thiazole

Caption: General workflow for the Hantzsch thiazole synthesis.

Nucleophilic Substitution Pathway of 2-Amino-4-(chloromethyl)thiazole

The primary advantage of this compound is its reactivity in nucleophilic substitution reactions.

Nucleophilic_Substitution precursor 2-Amino-4-(chloromethyl)thiazole Hydrochloride reaction Nucleophilic Substitution precursor->reaction nucleophile Nucleophile (Nu-H) nucleophile->reaction Base product 4-Substituted-2-aminothiazole Derivative reaction->product - HCl

Caption: Nucleophilic substitution on 2-Amino-4-(chloromethyl)thiazole.

Conclusion

For the synthesis of 4-substituted-2-aminothiazole derivatives, this compound presents a significant advantage in terms of reactivity, leading to higher yields and shorter reaction times in nucleophilic substitution reactions compared to other common thiazole precursors. Its utility as a versatile building block is evident from the ease with which various nucleophiles can be introduced at the 4-position. Researchers and drug development professionals can leverage the superior reactivity of this precursor to accelerate the synthesis of diverse compound libraries for biological screening and lead optimization.

References

In vitro and in vivo evaluation of compounds synthesized from 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and development, this guide offers a comprehensive comparison of the biological activities of compounds synthesized from the versatile 2-aminothiazole scaffold. While specific experimental data on derivatives synthesized directly from 2-Amino-4-(chloromethyl)thiazole hydrochloride is not extensively available in the public domain, this document provides a thorough overview of the demonstrated potential of closely related 2-aminothiazole derivatives, supported by experimental data from peer-reviewed literature.

The 2-aminothiazole core is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide summarizes the in vitro and in vivo performance of representative 2-aminothiazole derivatives, offering insights into their anticancer, antimicrobial, and kinase inhibitory activities.

Performance Comparison of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature of substituents at various positions of the thiazole ring. The following tables present a comparative summary of the in vitro activities of selected derivatives against cancer cell lines and microbial strains.

In Vitro Anticancer Activity

The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for in vitro anticancer potency.

Table 1: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted Thiazole AmidesCompound 28 HT29 (Colon)0.63[4]
A549 (Lung)8.64[4]
HeLa (Cervical)6.05[4]
Karpas299 (Lymphoma)13.87[4]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamidesCompound 27 HeLa (Cervical)1.6[4]
A549 (Lung)>10[4]
2-Amino-4-phenylthiazole DerivativesCompound 10 HT29 (Colon)2.01[4]
2-Substituted-aminothiazole-4-carboxylatesCompound 13 RPMI-8226 (Leukemia)0.08[4]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea DerivativesCompound 88 (R¹=Cl, Ar=4-BrC₆H₄)HS 578T (Breast)0.8[2]
In Vitro Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Representative 2-Aminothiazole Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole-Substituted ThienylsCompound with 8-quinolinyl moietyStaphylococcus aureus6.25[5]
Escherichia coli12.5[5]
Aspergillus fumigatus6.25[5]
N-(4-(4-bromophenyl)thiazol-2-yl) acetamide DerivativesCompound d1 Staphylococcus aureus-[6]
Compound d2 Candida albicans-[6]
Compound d3 Aspergillus niger-[6]
2-Aminothiazole Derivatives-Bacillus subtilis50-100[7][8]
-Escherichia coli>100[7][8]
-Candida albicans50-100[7][8]
-Aspergillus niger>100[7][8]

Note: Specific MIC values for compounds d1, d2, and d3 were described as "promising" but not numerically specified in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of synthesized compounds. The following sections provide generalized protocols for key in vitro assays commonly used to assess the biological activity of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol:

  • Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds (2-aminothiazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified duration (e.g., 48 or 72 hours). A positive control (a known anticancer drug) and a vehicle control (solvent only) are included.

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: Viable cells with active mitochondria metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Synthesis and Evaluation Workflows

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visualizations for a general synthesis and evaluation workflow and a representative signaling pathway targeted by 2-aminothiazole derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-aminothiazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-4-(chloromethyl)thiazole hydrochloride Reaction Reaction with Nucleophiles/Reagents Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification InVitro In Vitro Assays (Cytotoxicity, Antimicrobial, Kinase Inhibition) Purification->InVitro InVivo In Vivo Models (Xenograft, Infection, Inflammation) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

General workflow for synthesis and biological evaluation.
Kinase Inhibition Signaling Pathway

Many 2-aminothiazole derivatives have been identified as potent kinase inhibitors.[9] Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a multi-targeted kinase inhibitor, notably inhibiting the BCR-ABL kinase in chronic myeloid leukemia (CML). The diagram below illustrates a simplified representation of the BCR-ABL signaling pathway and its inhibition.

G Substrate Substrate Proteins Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Pathways (e.g., Ras/MAPK, PI3K/Akt) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Aminothiazole Derivative (e.g., Dasatinib) BCR_ABL BCR_ABL Inhibitor->BCR_ABL

References

A Researcher's Guide to Validating Synthesized Thiazole Derivatives with Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of newly synthesized thiazole derivatives is a critical step. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols to ensure the confident validation of molecular structures.

The thiazole ring is a prominent scaffold in medicinal chemistry, and precise structural elucidation is paramount for understanding its biological activity and for the development of new therapeutic agents. This guide will walk you through the application and data interpretation of essential spectroscopic techniques.

Comparative Analysis of Spectroscopic Data

A multi-technique approach is the gold standard for the unambiguous structural determination of novel compounds. The following tables summarize the expected spectroscopic data for thiazole derivatives, providing a valuable reference for comparison with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Substituted Thiazole Derivatives

ProtonChemical Shift (ppm)Notes
Thiazole H-28.5 - 9.0Generally the most downfield proton on the unsubstituted ring.
Thiazole H-47.2 - 7.8Chemical shift is influenced by the substituent at position 5.
Thiazole H-57.0 - 7.5Often appears as a doublet, coupled to H-4.
Protons on SubstituentsVariableDependent on the nature and position of the substituent. For example, methyl protons typically appear between 2.0-2.5 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Substituted Thiazole Derivatives [1][2][3]

CarbonChemical Shift (ppm)Notes
Thiazole C-2150 - 170Often appears as the most downfield carbon of the thiazole ring.
Thiazole C-4140 - 150Its chemical shift is sensitive to the nature of the substituent at this position.
Thiazole C-5110 - 125Generally the most upfield carbon of the thiazole ring.
Carbons of SubstituentsVariableDependent on the specific substituent. For instance, a methyl carbon will resonate at a much higher field (lower ppm) than a carbonyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Table 3: Characteristic FTIR Absorption Bands for Thiazole Derivatives and Common Functional Groups [4]

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=N Stretch (Thiazole ring)1620 - 1550Medium to Strong
C-S Stretch (Thiazole ring)750 - 650Medium to Weak
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium to Strong
O-H Stretch (Alcohol/Phenol)3600 - 3200 (broad)Strong
N-H Stretch (Amine/Amide)3500 - 3300Medium
C=O Stretch (Ketone/Aldehyde)1740 - 1680Strong
C=O Stretch (Ester)1750 - 1735Strong
C=O Stretch (Carboxylic Acid)1780 - 1710Strong
C=O Stretch (Amide)1690 - 1630Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and identifying structural motifs.

Table 4: Common Fragmentation Patterns in Electron Ionization (EI) Mass Spectrometry of Thiazole Derivatives [5][6][7]

Fragmentation PathwayDescription
Molecular Ion Peak (M⁺) Represents the intact molecule and confirms the molecular weight.
Loss of Substituents Cleavage of bonds between the thiazole ring and its substituents is a common fragmentation route.
Ring Cleavage The thiazole ring can undergo fragmentation, often leading to the loss of small neutral molecules like HCN, H₂S, or acetylene.
Retro-Diels-Alder Reaction In fused thiazole systems, a retro-Diels-Alder reaction can occur, leading to characteristic fragment ions.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Synthesized thiazole derivative (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (typically 8 to 16 for a reasonably concentrated sample).

    • Acquire the Free Induction Decay (FID).

  • Acquisition of ¹³C Spectrum:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a standard proton-decoupled pulse sequence.

    • Set a sufficient number of scans (often several hundred to thousands, depending on the sample concentration and instrument sensitivity).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the synthesized compound.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid thiazole derivative onto the center of the ATR crystal.[8]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for different functional groups.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and obtain fragmentation data for the synthesized thiazole derivative.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump or liquid chromatography (LC) system

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volatile acid or base (e.g., formic acid or ammonium hydroxide)

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the thiazole derivative (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[9][10]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Set the mass analyzer to scan a relevant m/z range.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump (direct infusion) or via an LC system.

  • Data Acquisition:

    • Acquire the full scan mass spectrum to identify the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized thiazole derivative using the spectroscopic methods described.

Synthesis Synthesized Thiazole Derivative (Crude Product) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Check MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Detailed Structure Xray X-ray Crystallography (if single crystals are obtained) Purification->Xray Absolute Structure Data_Analysis Comprehensive Data Analysis and Interpretation FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Xray->Data_Analysis Structure_Validation Structure Validated Data_Analysis->Structure_Validation Consistent Data Structure_Inconsistent Structure Inconsistent Re-evaluate Synthesis/Purification Data_Analysis->Structure_Inconsistent Inconsistent Data

Caption: Workflow for the spectroscopic validation of synthesized thiazole derivatives.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently validate the structures of their synthesized thiazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Guide to the Efficiency of Synthetic Routes for Key 2-Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its importance has driven the development of various synthetic strategies, each with distinct advantages and limitations. This guide provides an objective comparison of the most prevalent synthetic routes to these key intermediates, focusing on efficiency metrics such as reaction yield, time, and conditions. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the optimal method for their specific applications.

The Hantzsch Thiazole Synthesis: The Classic Approach

The Hantzsch synthesis, first reported in 1887, is the most fundamental and widely used method for creating the thiazole ring.[1][2] It involves the cyclocondensation of an α-haloketone with a thiourea derivative. While robust and versatile, the classic approach often requires the pre-synthesis and isolation of lachrymatory and toxic α-haloketones.[3]

Experimental Workflow: Hantzsch Synthesis

Hantzsch_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_ketone α-Haloketone mix Combine Reactants in Solvent (e.g., Ethanol) start_ketone->mix start_thiourea Thiourea/Derivative start_thiourea->mix react Heat/Reflux (Monitor by TLC) mix->react cool Cool Reaction Mixture react->cool precipitate Precipitate/Extract Product cool->precipitate purify Purify by Recrystallization/Chromatography precipitate->purify end end purify->end Final Product

Caption: Generalized workflow for the traditional Hantzsch 2-aminothiazole synthesis.

Representative Experimental Protocol

A solution of the appropriate α-bromoacetophenone (1 mmol) and substituted thiourea (1.2 mmol) in ethanol (10 mL) is refluxed for 2-3 hours.[4] The reaction progress is monitored using thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.[4] If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Performance Data: Hantzsch Synthesis
Starting α-HaloketoneThiourea DerivativeSolventTime (hrs)Temp (°C)Yield (%)Reference
2-BromoacetophenoneThioureaEthanol270High[4]
2-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol8-10Reflux72[5][6]
2-Bromo-1-(p-tolyl)ethanoneThioureaEthanol8-10Reflux75[5][6]
3-(2-Bromoacetyl)-4-hydroxy-chromen-2-oneSubstituted ThioureasN/AN/AN/AGood[7][8]

One-Pot Synthetic Routes

To improve efficiency and avoid handling hazardous intermediates, several one-pot variations of the Hantzsch synthesis have been developed.[1][9] These methods typically involve the in situ generation of the α-haloketone from a ketone using a halogen source like iodine (I₂), N-bromosuccinimide (NBS), or copper(II) bromide, followed by immediate reaction with thiourea.[1][10][11]

Experimental Workflow: One-Pot Synthesis

OnePot_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_isolation Isolation ketone Ketone mix Combine All Reactants ketone->mix thiourea Thiourea thiourea->mix halogen Halogen Source (e.g., I₂, NBS, CuBr₂) halogen->mix catalyst Catalyst/Solvent catalyst->mix react Heat/Stir (α-Halogenation & Cyclization) mix->react workup Neutralize/Quench Reaction react->workup isolate Filter/Extract Product workup->isolate purify Purify isolate->purify end end purify->end Final Product

Caption: Workflow for a typical one-pot synthesis of 2-aminothiazoles.

Representative Experimental Protocol (CuBr₂-mediated)

A mixture of an aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (CuBr₂) (2.0 mmol) in a solvent like ethanol is stirred at a specified temperature (e.g., reflux) for several hours.[1] The reaction is monitored by TLC. After completion, the mixture is cooled, and a base such as aqueous sodium bicarbonate is added to neutralize the solution.[12] The resulting product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.[1][11]

Performance Data: One-Pot Syntheses
KetoneHalogen SourceCatalyst/SolventTimeTemp (°C)Yield (%)Reference
AcetophenoneCuBr₂Ethanol4 hrsReflux85[1]
4-MethoxyacetophenoneCuBr₂Ethanol3 hrsReflux90[1]
AcetophenoneIodineMontmorillonite K-10 / DMSO2 hrs80Good[10]
Various KetonesTCCACa/4-MePy-IL@ZY-Fe₃O₄ / Ethanol25 min (halogenation) + reaction time8085-96[12]
AcetophenoneIodineNone (Solvent-free)10-15 minN/A81[13]

TCCA: Trichloroisocyanuric acid

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as drastic reductions in reaction time, improved yields, and often cleaner reactions compared to conventional heating.[14][15] This green chemistry approach is highly effective for the synthesis of 2-aminothiazoles.[6][16]

Experimental Workflow: Microwave Synthesis

Microwave_Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_workup Work-up reactants Combine Ketone, Thiourea, & Iodine in Reaction Vessel irradiate Irradiate in Microwave Synthesizer (Set Power/Time) reactants->irradiate cool Cool Vessel irradiate->cool precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter Filter & Dry precipitate->filter end end filter->end Final Product

Caption: A streamlined workflow for microwave-assisted 2-aminothiazole synthesis.

Representative Experimental Protocol

A mixture of a substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) are placed in a microwave-safe flask.[5] The mixture is subjected to microwave irradiation at a specified power (e.g., 170 W) for a short duration (5-15 minutes).[5] After irradiation, the reaction vessel is cooled, and the contents are poured into ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.[5][6]

Performance Data: Microwave-Assisted Synthesis
MethodReactantsConditionsTime (min)Yield (%)Reference
Solvent-freeKetone, Thiourea, Iodine170 W5-1572-88[5][6]
Solvent-freePhenacyl bromide, N-substituted thioureaBasic Alumina1.5-388-96[11]
SolutionPropargylamines, Isothiocyanatesp-TSA, DCE, 130°C1047-78[17]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates under mild overall conditions.[18][19] This method has been successfully applied to the synthesis of thiazole derivatives, often leading to high yields in short reaction times.[10][20]

Experimental Workflow: Ultrasound Synthesis

Ultrasound_Workflow cluster_prep Preparation cluster_sono Sonication cluster_workup Isolation reactants Combine Reactants (e.g., Ketone, Thiourea, NBS) catalyst Add Catalyst (e.g., Acidic Ionic Liquid) reactants->catalyst sonicate Irradiate with Ultrasound at Room Temperature catalyst->sonicate workup Monitor by TLC, then Quench Reaction sonicate->workup extract Extract with Solvent workup->extract purify Purify Product extract->purify end end purify->end Final Product

Caption: General workflow for ultrasound-assisted 2-aminothiazole synthesis.

Representative Experimental Protocol

In a typical procedure, a mixture of a methyl ketone, a thiourea derivative, and N-bromosuccinimide (NBS) is subjected to ultrasound irradiation in the presence of a catalyst, such as an acidic ionic liquid.[10] The reaction is carried out at room temperature for a period ranging from 35 to 115 minutes.[10] Reaction progress is monitored by TLC. Upon completion, the product is isolated through standard extraction and purification techniques.[10]

Performance Data: Ultrasound-Assisted Synthesis
Ketone TypeHalogen SourceCatalyst / ConditionsTime (min)Yield (%)Reference
Aromatic KetonesNBSAcidic Ionic Liquid / Ultrasound35-11520-78[10]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one(Pre-halogenated)Silica supported tungstosilisic acid / RT, EtOH/Water10-1588-95[21]
2-Aminothiophenol, AldehydesN/A (Benzothiazoles)Sulfated tungstate / RT, Solvent-free5-1092-98[18]

Conclusion

The synthesis of 2-aminothiazole intermediates has evolved significantly from the traditional Hantzsch reaction. Modern methods offer substantial improvements in efficiency, safety, and environmental impact.

  • One-Pot Syntheses are highly efficient by removing the need to isolate hazardous α-haloketone intermediates, saving time and resources.[9][11]

  • Microwave-Assisted Synthesis offers the most dramatic reduction in reaction times, often completing reactions in minutes that would otherwise take hours, with excellent yields.[13][14]

  • Ultrasound-Assisted Synthesis provides a powerful, energy-efficient method for accelerating reactions under mild, often room-temperature, conditions.[18]

The choice of synthetic route will depend on the specific research goals, available equipment, and desired scale. For rapid library synthesis and high-throughput screening, microwave-assisted methods are ideal. For large-scale, cost-effective production, optimized one-pot procedures may be preferable. Ultrasound-assisted methods provide an excellent green alternative that combines mild conditions with high efficiency. This comparative guide serves as a foundational resource for making an informed decision.

References

Efficacy comparison of antimicrobial agents derived from 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of 2-Aminothiazole Derivatives

The antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro antimicrobial activities of selected derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1a 2-amino-4-(4'-acetanilido)thiazoleS. aureusComparable to AmpicillinAmpicillin-
1b Schiff base of 1a with 4-chlorobenzaldehydeS. aureusComparable to AmpicillinAmpicillin-
2a Thiazolyl-thiourea with 3,4-dichlorophenylS. epidermidis4-16--
3a Amino acid conjugate (Tryptophan) of 2-amino-4-(4'-chlorophenyl)thiazoleE. coli---
3b Amino acid conjugate (Tryptophan) of 2-amino-4-(4'-chlorophenyl)thiazoleS. aureus---
4a 2-amino-4-(4-chlorophenyl)thiazole derivative 7S. aureusModerate Activity--
4b 2-amino-4-(4-bromophenyl)thiazole derivative 8B. subtilisModerate Activity--

Note: Specific MIC values were not provided for all compounds in the source literature; "Comparable" and "Moderate Activity" are qualitative descriptions from the cited studies.

Table 2: Antifungal Activity of 2-Aminothiazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5a Amino acid conjugate (Lysine) of 2-amino-4-(4'-chlorophenyl)thiazoleA. niger-Bavistin-
5b Amino acid conjugate (Arginine) of 2-amino-4-(4'-chlorophenyl)thiazoleA. flavus-Bavistin-
6a 2-amino-4-(4-chlorophenyl)thiazole derivative 5C. albicansDistinguished Activity--
6b 2-amino-4-(4-chlorophenyl)thiazole derivative 6C. glabrataDistinguished Activity--

Note: Specific MIC values were not provided for all compounds in the source literature; qualitative descriptions are from the cited studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of 2-aminothiazole derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The inoculum is further diluted in the appropriate broth (e.g., Mueller-Hinton Broth, RPMI-1640) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized 2-aminothiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a stock concentration (e.g., 10 mg/mL).

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth in a 96-well microtiter plate.

  • Incubation:

    • The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates:

    • Sterile molten agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar plate.

  • Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) is added to each well.

  • Incubation:

    • The plates are incubated at 37°C for 24 hours.

  • Measurement of Zone of Inhibition:

    • The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Proposed Antibacterial Mechanism of Action

The antibacterial activity of some 2-aminothiazole derivatives is believed to involve the inhibition of the MurB enzyme, which is a key enzyme in the bacterial cell wall biosynthesis pathway.

antibacterial_pathway UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_enolpyruvate UDP-N-acetylglucosamine- enolpyruvate MurA->UDP_NAG_enolpyruvate MurB MurB (UDP-N-acetylglucosamine enolpyruvyl reductase) UDP_NAG_enolpyruvate->MurB NADPH NADPH NADPH->MurB UDP_NAM UDP-N-acetylmuramic acid (Peptidoglycan Precursor) MurB->UDP_NAM Thiazole 2-Aminothiazole Derivative Thiazole->MurB antifungal_pathway Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane Component) CYP51->Ergosterol Thiazole 2-Aminothiazole Derivative Thiazole->CYP51 experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Efficacy Testing Start 2-Amino-4-(chloromethyl)thiazole HCl (Starting Material) Reaction Chemical Reaction (e.g., with nucleophiles) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Screening MIC_determination Quantitative Analysis (Broth Microdilution for MIC) Screening->MIC_determination Data_Analysis Data Analysis & Comparison MIC_determination->Data_Analysis

Assessing the Drug-Likeness of Novel Compounds Based on the 2-Aminothiazole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] However, the successful translation of a potent compound into a viable drug candidate hinges on its "drug-likeness"—a complex balance of physicochemical and pharmacokinetic properties that determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This guide provides a comparative framework for assessing the drug-likeness of novel 2-aminothiazole derivatives, offering detailed experimental protocols and representative data to aid researchers in drug discovery and development.

In Silico Assessment of Physicochemical Properties

The initial evaluation of drug-likeness often begins with computational (in silico) prediction of key physicochemical properties. These predictions help prioritize compounds for synthesis and experimental testing. Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability.[8][9]

Logical Workflow for Drug-Likeness Assessment

The overall process of assessing drug-likeness involves a tiered approach, starting from computational screening and progressing to increasingly complex and specific in vitro assays.

G cluster_0 In Silico Screening cluster_1 In Vitro ADME & Toxicity Assays cluster_2 Decision A Virtual Library of 2-Aminothiazole Derivatives B Calculate Physicochemical Properties (MW, logP, HBD, HBA) A->B C Filter using Drug-Likeness Rules (e.g., Lipinski's Rule of Five) B->C D Permeability Assay (Caco-2, MDCK) C->D Prioritized Compounds E Metabolic Stability (Microsomes, Hepatocytes) C->E Prioritized Compounds F Cytotoxicity Assay (MTT, LDH) C->F Prioritized Compounds H P-gp Substrate Assay D->H Efflux Characterization I Lead Candidate Selection E->I G hERG Assay F->G Further Safety Profiling G->I H->I

Caption: Tiered workflow for assessing the drug-likeness of novel compounds.

Table 1: Comparison of In Silico Properties for Hypothetical 2-Aminothiazole Derivatives

Compound IDR1-GroupR2-GroupMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski Violations
2AT-001 HPhenyl176.241.85220
2AT-002 -CH34-Cl-Phenyl224.712.90220
2AT-003 HNaphthyl226.293.10220
2AT-004 -C(O)Ph4-F-Phenyl298.343.55130
2AT-005 H4-SO2NH2-Phenyl255.311.15440

Data is illustrative and calculated using standard cheminformatics software. In silico ADME predictions for various 2-aminothiazole derivatives have shown favorable profiles, with most compounds adhering to Lipinski's rule.[8][10]

In Vitro Permeability Assessment

A compound's ability to permeate biological membranes, like the intestinal epithelium, is critical for oral absorption. Cell-based assays using Caco-2 or Madin-Darby Canine Kidney (MDCK) cells are the gold standard for this assessment.[11][12][13]

Experimental Workflow: Caco-2 Permeability Assay

G A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a polarized monolayer A->B C Measure TEER (Transepithelial Electrical Resistance) to confirm monolayer integrity B->C D Add test compound to Apical (A) or Basolateral (B) chamber C->D E Incubate and collect samples from receiver chamber at time points D->E F Quantify compound concentration using LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Experimental Protocol: Caco-2 Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Application: The test compound is added to either the apical (A) side or the basolateral (B) side of the monolayer.

  • Permeability Measurement: The transport of the compound across the monolayer is measured over time by taking samples from the receiver compartment. Unidirectional permeability is measured from A-to-B and B-to-A.[15]

  • Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound may be a substrate of an efflux transporter like P-glycoprotein (P-gp).

Table 2: Comparative In Vitro Permeability of 2-Aminothiazole Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
2AT-002 8.59.11.1High
2AT-004 12.313.01.1High
2AT-006 2.115.57.4Low (Efflux Substrate)
2AT-007 0.40.51.3Low
Caffeine 25.026.01.0High (Control)
Atenolol 0.50.61.2Low (Control)

Data is illustrative. High Caco-2 permeability has been predicted for many 2-aminothiazole derivatives in silico.[16]

Metabolic Stability Assessment

Metabolic stability determines the rate at which a compound is broken down by metabolic enzymes, primarily in the liver.[17] This is a crucial parameter for predicting a drug's half-life and dosing regimen. Assays using liver microsomes or hepatocytes are commonly employed.[18][19]

Experimental Workflow: Microsomal Stability Assay

G A Pre-incubate liver microsomes and test compound separately at 37°C B Initiate reaction by adding NADPH cofactor A->B C Incubate at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench reaction in aliquots with cold acetonitrile (containing internal standard) C->D E Centrifuge to precipitate protein D->E F Analyze supernatant for parent compound depletion using LC-MS/MS E->F G Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for determining metabolic stability using liver microsomes.

Detailed Experimental Protocol: Microsomal Stability Assay
  • Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) at 37°C.[17]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[20]

  • Time Course: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 3: Comparative Metabolic Stability of 2-Aminothiazole Derivatives in Human Liver Microsomes

Compound IDIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Class
2AT-002 > 60< 12High
2AT-004 4525Moderate
2AT-008 1295Low
2AT-009 > 60< 10High
Verapamil 8145Low (Control)
Imipramine 2252Moderate (Control)

Data is illustrative. Some 2-aminothiazole derivatives have been noted for improved aqueous solubility and reduced in vitro metabolism.[21]

Safety and Toxicity Profiling

Assessing a compound's potential for toxicity is a critical component of drug-likeness evaluation. Key assays include general cytotoxicity against various cell lines and specific safety assessments like hERG channel inhibition to predict cardiotoxicity.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[22][23] They are vital for determining a compound's therapeutic index—the ratio between its therapeutic and toxic doses.[23]

Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., HeLa, A549) and/or normal cells (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

Table 4: Comparative Cytotoxicity of 2-Aminothiazole Derivatives (IC50 in µM)

Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)K562 (Leukemia)HEK293 (Normal Kidney)
2AT-C1 0.121.50.8> 50
2AT-C2 5.28.13.5> 100
2AT-C3 21.435.216.3> 100
Dasatinib 0.0020.005<0.001~1.0

Data is illustrative, based on activities reported for various 2-aminothiazole derivatives.[21] These compounds have shown potent nanomolar inhibitory activity against a wide range of cancer cell lines.[4]

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[24] Regulatory agencies mandate hERG screening for most new drug candidates.[24]

Experimental Workflow: Automated Patch-Clamp hERG Assay

G A Prepare HEK293 cells stably expressing hERG channels B Cells are captured on microfluidic chip in automated patch-clamp system (e.g., QPatch) A->B C Establish whole-cell configuration and record baseline hERG tail current using a specific voltage protocol B->C D Apply vehicle control (e.g., 0.1% DMSO) C->D E Sequentially apply increasing concentrations of the test compound D->E F Measure inhibition of the hERG tail current at each concentration E->F G Generate concentration-response curve and calculate IC50 F->G

Caption: High-throughput workflow for the automated patch-clamp hERG assay.

Detailed Experimental Protocol: hERG Assay (Automated Patch-Clamp)
  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[25]

  • Electrophysiology: An automated patch-clamp system (e.g., QPatch, SyncroPatch) establishes a whole-cell recording from a single cell.[25]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG "tail current," which is the primary measurement for assessing blockade.[24][26]

  • Compound Application: After recording a stable baseline current, the test compound is applied at various concentrations.

  • Data Acquisition: The percentage of current inhibition is measured at each concentration relative to the baseline.

  • Data Analysis: A concentration-response curve is generated to determine the IC50 value, indicating the compound's potency for hERG channel blockade.

Table 5: Comparative hERG Channel Inhibition by 2-Aminothiazole Derivatives

Compound IDhERG IC50 (µM)Risk Profile
2AT-S1 > 30Low
2AT-S2 15.5Low-Moderate
2AT-S3 2.1High
E-4031 (Control) 0.01High (Positive Control)

Data is illustrative. Certain acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been specifically designed to be inactive in hERG liability screening assays.[1]

Conclusion

The 2-aminothiazole scaffold is a highly versatile and promising starting point for the development of novel therapeutics. However, early and comprehensive assessment of drug-likeness is paramount to success. A systematic approach, beginning with in silico predictions and progressing through a battery of in vitro ADMET assays—including permeability, metabolic stability, cytotoxicity, and hERG liability—is essential. By comparing novel derivatives against benchmarks and understanding the structure-activity and structure-property relationships, researchers can effectively prioritize and optimize candidates, increasing the likelihood of advancing safe and efficacious drugs into clinical development.

References

Comparative Analysis of Antibody Cross-Reactivity to 2-Aminothiazole-Containing Haptens: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies raised against 2-aminothiazole-containing haptens. Due to a lack of publicly available, specific cross-reactivity studies on this particular class of compounds, this document outlines the essential experimental protocols and data presentation formats required for such an investigation. The methodologies described are based on established principles of immunoassay development for small molecules.

Data Presentation: Performance Comparison

The cross-reactivity of antibodies is a critical parameter in the development of specific immunoassays. A comprehensive analysis involves testing the antibody against a panel of compounds that are structurally related to the original hapten. The results are typically presented as the percentage of cross-reactivity, which is calculated based on the concentration of the competing compound required to cause a 50% inhibition of the antibody-hapten binding (IC50).

Table 1: Cross-Reactivity Profile of Anti-2-Aminothiazole Hapten A Antibody

Compound TestedStructureIC50 (ng/mL)Cross-Reactivity (%)
Hapten A (Homologous) [Structure of Hapten A]10100
2-Aminothiazole[Structure]> 10,000< 0.1
2-Acetamidothiazole[Structure]5002
4-Methyl-2-aminothiazole[Structure]1,0001
5-Bromo-2-aminothiazole[Structure]8001.25
Thiazole[Structure]> 10,000< 0.1
Dasatinib[Structure of a relevant drug]> 10,000< 0.1
Meloxicam[Structure of a relevant drug]> 10,000< 0.1

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of cross-reactivity studies. The following sections outline the key methodologies.

Hapten Synthesis and Immunogen Preparation

The generation of antibodies against small molecules like 2-aminothiazole derivatives requires them to be covalently linked to a larger carrier protein, making them immunogenic.

Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch thiazole synthesis is a common method for creating the 2-aminothiazole core structure.

  • Reaction: An α-haloketone is reacted with a thiourea derivative to form the thiazole ring.

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone)

    • Thiourea

    • Solvent (e.g., Ethanol)

  • Procedure:

    • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

    • Stir the mixture, and if necessary, heat to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture.

    • The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Conjugation of Hapten to Carrier Protein

The synthesized hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for assay development.

  • Method: The active ester method is commonly employed.

    • The carboxyl group of the hapten is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    • The activated hapten is then reacted with the amino groups of the carrier protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The resulting conjugate is purified by dialysis or gel filtration to remove unconjugated hapten.

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis (Hantzsch) cluster_conjugation Immunogen Preparation Haloketone α-Haloketone Reaction Reaction Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Hapten 2-Aminothiazole Hapten Reaction->Hapten Activation Activation (DCC/NHS) Hapten->Activation Carrier Carrier Protein (BSA) Conjugation Conjugation Carrier->Conjugation Activation->Conjugation Immunogen Immunogen (Hapten-BSA) Conjugation->Immunogen

Workflow for hapten synthesis and immunogen preparation.
Antibody Production and Characterization

Polyclonal or monoclonal antibodies can be generated through standard immunization protocols. The resulting antibodies are then characterized for their titer and affinity.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

The ciELISA is a common format for determining the cross-reactivity of antibodies against small molecules.

  • Principle: Free analyte (the 2-aminothiazole derivative being tested) in the sample competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of the free analyte.

  • Procedure:

    • Coating: Microtiter plates are coated with a hapten-OVA conjugate.

    • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS).

    • Competition: A mixture of the anti-hapten antibody and the competitor (standard or sample) is added to the wells.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

    • Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

    • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 values for each tested compound are determined from their respective inhibition curves. The percent cross-reactivity is calculated as: (IC50 of Hapten A / IC50 of competing compound) x 100.

ciELISA_Workflow Start Start Coating Coat Plate with Hapten-OVA Start->Coating Blocking Block with BSA Coating->Blocking Competition Add Antibody + Competitor Blocking->Competition Wash1 Wash Competition->Wash1 Detection Add Enzyme-Labeled 2° Ab Wash1->Detection Wash2 Wash Detection->Wash2 Substrate Add Substrate Wash2->Substrate Measure Measure Absorbance Substrate->Measure Analyze Analyze Data (IC50, %CR) Measure->Analyze End End Analyze->End

Competitive indirect ELISA workflow for cross-reactivity testing.

Concluding Remarks

The development of highly specific antibodies against 2-aminothiazole-containing haptens is crucial for the creation of reliable immunoassays for research, diagnostic, and drug development purposes. The experimental framework provided in this guide offers a systematic approach to synthesizing the necessary reagents and rigorously evaluating antibody cross-reactivity. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, facilitating the selection of optimal antibody candidates for specific applications.

Safety Operating Guide

Proper Disposal of 2-Amino-4-(chloromethyl)thiazole hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2-Amino-4-(chloromethyl)thiazole hydrochloride. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide is intended for researchers, scientists, and drug development professionals handling this compound. The information herein is compiled from safety data sheets (SDS) to provide a clear and actionable disposal plan.

I. Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling.[1][2] It is classified as harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] Furthermore, it may elicit an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1][2]

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H317: May cause an allergic skin reaction.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

In case of exposure, immediate action is crucial. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[3][4] If the substance comes into contact with skin, take off all contaminated clothing immediately and rinse the skin with water or shower.[3][4] If inhaled, move the person to fresh air and keep them comfortable for breathing.[3][4] If swallowed, rinse the mouth but do not induce vomiting.[3] In all cases of exposure, seek immediate medical attention by calling a poison center or doctor.[1][3]

II. Personal Protective Equipment (PPE) Requirements

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.[5]Protects against splashes and dust, preventing severe eye damage.[3]
Hand Protection Impermeable protective gloves (e.g., nitrile rubber).Prevents skin contact, as the substance is toxic and can cause burns.[1][5]
Skin and Body Protection Impervious protective clothing, such as a lab coat or chemical-resistant suit.Provides a barrier against skin contact and contamination of personal clothing.[1][5]
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[5] A self-contained breathing apparatus may be necessary in case of emergency.[1]Protects against inhalation of harmful dust or vapors, which can cause respiratory tract irritation.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Do not allow this chemical to enter the environment or drains.[3][4]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area.[1][4]

  • Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

Step 2: Engage a Licensed Waste Disposal Service

  • The disposal of this chemical waste must be handled by an approved and licensed waste disposal company.

  • It is the responsibility of the chemical waste generator to correctly classify the waste and to ensure compliance with local, regional, and national hazardous waste regulations.[6]

Step 3: Documentation and Record Keeping

  • Maintain accurate records of the amount of waste generated and its disposal date.

  • Keep copies of all waste transfer notes and certificates of disposal provided by the waste disposal company.

IV. Spill Management

In the event of a spill, evacuate personnel from the immediate area.[5] Wearing the full complement of PPE, prevent further leakage or spillage if it is safe to do so.[5]

For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[4][6] For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[5]

All materials used for spill cleanup must be disposed of as hazardous waste according to the procedures outlined above.

Below is a logical workflow for the proper disposal of this compound.

A Start: Disposal of this compound B Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Protective Clothing - Respirator (if needed) A->B C Collect Waste Material (including contaminated items) B->C D Is this a spill? C->D E Follow Spill Management Protocol: 1. Evacuate Area 2. Contain Spill 3. Absorb/Sweep Up 4. Decontaminate D->E Yes F Place in a Labeled, Sealed Hazardous Waste Container D->F No E->F G Store Container in a Cool, Dry, Well-Ventilated Area Away from Incompatibles F->G H Contact Licensed Waste Disposal Company G->H I Arrange for Waste Pickup and Proper Disposal H->I J Complete and Retain All Disposal Documentation I->J K End of Process J->K

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-(chloromethyl)thiazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-(chloromethyl)thiazole hydrochloride

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. Its primary classifications are summarized below.

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCauses skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
CorrosiveCauses severe skin burns and eye damageDanger

This data is synthesized from multiple safety data sheets.

Operational Plan: From Receipt to Disposal

A systematic approach is mandatory when working with this compound. The following workflow ensures a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, meticulously inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name, CAS number (59608-97-8), and all relevant hazard pictograms.

  • Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1] The storage container must be kept tightly closed. Store below eye level to minimize the risk of spills causing facial or eye contact.[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles and a face shield when there is a risk of splashing.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear a chemically resistant lab coat or apron. For extensive handling, Tyvek coveralls are recommended.General Laboratory Practice
Hand Protection Wear chemically resistant gloves. Nitrile gloves are generally adequate, but double-gloving is recommended, especially for prolonged handling.[2][3] Always inspect gloves for tears or holes before use.General Laboratory Practice
Respiratory Protection A NIOSH-approved respirator is required if there is a potential for dust or aerosol generation and engineering controls are insufficient. All work with the solid form should be conducted in a certified chemical fume hood.[1]NIOSH Guidelines
Handling and Experimental Use
  • Engineering Controls: All weighing, transferring, and dissolving operations must be performed within a certified chemical fume hood to control exposure to dust and vapors.[1][4] Ensure that an eyewash station and a safety shower are readily accessible.

  • Weighing: Use a scoop or spatula for transferring the solid.[5] Avoid creating dust by handling the material gently.

  • Dissolving: When dissolving the solid, slowly add it to the solvent to prevent splashing. If mixing with water, be aware that some corrosive solids can generate heat upon dissolution.[4]

Spill and Emergency Procedures
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).

    • Gently sweep the material into a designated, labeled hazardous waste container.[6][7]

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill or Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes in a safety shower.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Containerization: Use a chemically resistant, sealable container for waste. Ensure the container is kept closed except when adding waste.[1] The original container is often the best choice for storing waste.[8]

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service.[9] Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations.

Experimental Protocol: Weighing and Dissolving the Compound

This protocol outlines the steps for safely weighing this compound and preparing a solution.

  • Preparation:

    • Ensure a chemical fume hood is certified and operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Don the required PPE: chemical safety goggles, face shield, lab coat, and double nitrile gloves.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Using a clean spatula, carefully transfer the desired amount of this compound from its storage container to the weigh boat. Minimize any dust generation.

    • Securely close the primary storage container immediately after transfer.

  • Solution Preparation:

    • Place a beaker containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Use a clean glass rod or a magnetic stir bar to facilitate dissolution.

    • Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.

  • Post-Procedure:

    • Properly dispose of all contaminated materials (weigh boat, gloves, etc.) in the designated hazardous waste container.

    • Decontaminate the work surface within the fume hood.

    • Remove PPE, washing hands thoroughly afterward.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage PPE Don Appropriate PPE Storage->PPE Weighing Weighing PPE->Weighing Dissolving Dissolving Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Hazardous Waste Decontamination->Waste_Collection Waste_Storage Store Waste Securely Waste_Collection->Waste_Storage Disposal Licensed Disposal Waste_Storage->Disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.